molecular formula C21H21N3O3 B611726 (E/Z)-VU0029767 CAS No. 326001-01-8

(E/Z)-VU0029767

Numéro de catalogue: B611726
Numéro CAS: 326001-01-8
Poids moléculaire: 363.4 g/mol
Clé InChI: JWRJGCUSLSJMMD-YDZHTSKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU0029767 is a synthetic organic compound functioning as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) with critical roles in the central nervous system . Research into VU0029767 focuses on its potential to achieve greater subtype selectivity compared to orthosteric ligands, a significant challenge in the mAChR field due to the high conservation of the orthosteric binding site across the M1-M5 subtypes . This selectivity makes it a valuable pharmacological tool for investigating the specific physiological and pathological roles of individual mAChR subtypes. Muscarinic receptors, particularly the M1 and M4 subtypes, are considered promising therapeutic targets for several central nervous system disorders . Activating M1 receptors has been shown to not only potentially enhance cognition but also decrease key pathological features of Alzheimer's disease, such as the production of amyloid-beta peptides and tau protein phosphorylation . Similarly, M4 receptor activation has demonstrated antipsychotic-like effects in preclinical models, suggesting potential for the treatment of schizophrenia . As an allosteric modulator, VU0029767 offers a novel approach to targeting these receptors by binding to a less conserved site, which can modulate the receptor's response to its natural neurotransmitter, acetylcholine, with high subtype specificity . This mechanism allows for the fine-tuning of cholinergic signaling, preserving the spatial and temporal pattern of natural neurotransmission and providing a potential therapeutic window superior to that of broad-acting orthosteric agonists . The compound has a molecular weight of 363.16 g/mol and an XLogP of 4.61, indicating it is a rule-of-five compliant small molecule . Its structure includes hydrogen bond acceptors and donors, contributing to its interaction with the allosteric binding site, which is often located between the second and third extracellular loops of the mAChR . VU0029767 is intended for research purposes only, specifically for in vitro studies in neuroscience and GPCR pharmacology aimed at elucidating mAChR function and developing novel treatment strategies for CNS disorders.

Propriétés

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJGCUSLSJMMD-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326001-01-8
Record name 326001-01-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(E/Z)-VU0029767: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-VU0029767 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This potentiation of the natural signaling cascade makes M1 PAMs like this compound a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease and schizophrenia, where cholinergic neurotransmission is impaired. This document provides an in-depth technical overview of the mechanism of action of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound binds to an allosteric site on the M1 mAChR, a site topographically distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. The primary downstream signaling pathway of the M1 receptor is through the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity.

Interestingly, while this compound potentiates ACh-mediated intracellular calcium mobilization, it has been reported to not potentiate the activation of phospholipase D (PLD), another effector enzyme that can be activated by M1 receptors.[1] This suggests that this compound may exhibit signaling bias, preferentially enhancing certain downstream pathways over others.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, showcasing its activity as an M1 PAM.

ParameterValueAssaySource
Fold-Shift in ACh Competition Binding Radioligand Binding Assay[1]
at 3 µM this compound1.7 ± 0.8-fold[1]
at 10 µM this compound4.9 ± 2.0-fold[1]
at 30 µM this compound8.8 ± 1.9-fold[1]
ACh Ki (in the presence of DMSO) 8.7 µMRadioligand Binding Assay[1]
Potentiation of ACh-mediated Intracellular Calcium Mobilization YesCalcium Mobilization Assay[1]
Potentiation of Phospholipase D Activation NoPhospholipase D Activity Assay[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of the M1 muscarinic acetylcholine receptor and the modulatory effect of this compound.

M1_Signaling_Pathway M1_receptor M1 mAChR Gq Gq M1_receptor->Gq Activates PLD PLD M1_receptor->PLD PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1_receptor Binds to orthosteric site VU0029767 This compound VU0029767->M1_receptor Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: M1 mAChR signaling pathway modulated by this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the effect of this compound on the binding affinity of the orthosteric agonist, acetylcholine.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Acetylcholine (ACh) as the competitor.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of [³H]-NMS (typically at its Kd concentration).

  • Add increasing concentrations of acetylcholine.

  • In separate sets of wells, add fixed concentrations of this compound (e.g., 3, 10, 30 µM). A vehicle control (e.g., DMSO) is also included.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC50 of acetylcholine in the absence and presence of this compound. The fold-shift in the IC50 is then calculated to quantify the potentiation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate the M1 receptor-mediated increase in intracellular calcium in response to acetylcholine.

Materials:

  • CHO cells stably expressing the human M1 mAChR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Acetylcholine (ACh).

  • This compound.

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Plate the M1-CHO cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • During the final minutes of dye loading, add this compound at various concentrations to the respective wells. Include a vehicle control.

  • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

  • Add a sub-maximal concentration (e.g., EC20) of acetylcholine to all wells and immediately begin recording the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Data are typically expressed as the peak fluorescence response or the area under the curve. The potentiation by this compound is determined by comparing the response in its presence to the response with acetylcholine alone.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare M1-CHO cell membranes B2 Incubate membranes with [³H]-NMS, ACh, and VU0029767 B1->B2 B3 Filter and wash to separate bound from free B2->B3 B4 Quantify radioactivity via scintillation counting B3->B4 B5 Analyze data to determine ACh IC50 fold-shift B4->B5 F1 Plate M1-CHO cells in microplates F2 Load cells with calcium-sensitive dye F1->F2 F3 Pre-incubate with VU0029767 F2->F3 F4 Stimulate with ACh and measure fluorescence (FLIPR) F3->F4 F5 Analyze data to determine potentiation of Ca²⁺ response F4->F5

Caption: Workflow for key in vitro pharmacological assays.

Conclusion

This compound is a valuable research tool for studying the M1 muscarinic acetylcholine receptor. Its mechanism as a positive allosteric modulator that enhances the endogenous signaling of acetylcholine highlights a sophisticated approach to modulating GPCR activity. The available data indicate that it potentiates M1 receptor-mediated calcium mobilization, a key signaling event, while potentially exhibiting bias by not affecting phospholipase D activation. This technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals, and the detailed experimental protocols serve as a practical resource for its further investigation and characterization. Further studies to fully elucidate its selectivity profile and in vivo efficacy are warranted to fully understand its therapeutic potential.

References

Technical Guide: The Allosteric Binding Site of VU0029767 on the M1 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the binding and functional characteristics of the positive allosteric modulator (PAM) VU0029767 at the M1 muscarinic acetylcholine receptor (mAChR).

Disclaimer: Initial research inquiries regarding "(E/Z)-VU0029767" and the M5 muscarinic receptor have been redirected. Extensive literature review indicates that VU0029767 is a highly selective positive allosteric modulator for the M1 muscarinic receptor , with no significant reported activity at the M5 subtype. This guide will therefore focus exclusively on the well-documented interaction of VU0029767 with the M1 receptor.

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. The high degree of conservation in the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5) has made the development of subtype-selective agonists and antagonists challenging. Allosteric modulators, which bind to topographically distinct and less conserved sites, offer a promising alternative for achieving subtype selectivity.

VU0029767 is a selective M1 positive allosteric modulator (PAM) that potentiates the effects of the endogenous ligand, acetylcholine (ACh), at the M1 receptor. It does so by increasing the affinity and/or efficacy of ACh, rather than by directly activating the receptor itself. This technical guide summarizes the key quantitative data, experimental protocols, and signaling pathways associated with the action of VU0029767 on the M1 mAChR.

Quantitative Data Presentation

The following tables summarize the key in vitro pharmacological data for VU0029767 at the M1 muscarinic receptor. This data is compiled from published studies and represents typical values obtained in recombinant cell systems.

Table 1: Potentiation of Acetylcholine (ACh) Affinity by VU0029767 at the M1 Receptor

VU0029767 Concentration (µM)Fold Shift in ACh Competition Curve (mean ± SEM)
31.7 ± 0.8
104.9 ± 2.0
308.8 ± 1.9

Data derived from radioligand binding assays measuring the displacement of a radiolabeled antagonist by ACh in the presence of varying concentrations of VU0029767.[1]

Table 2: Functional Potency of VU0029767 in a Calcium Mobilization Assay

ParameterValueDescription
EC₅₀~1 µMThe concentration of VU0029767 that produces a half-maximal potentiation of a sub-maximal (EC₂₀) ACh response.

This value represents the potency of VU0029767 as a PAM in a functional assay measuring intracellular calcium mobilization.[2]

Binding Site of VU0029767 on the M1 Receptor

VU0029767 binds to a "common" allosteric site located in the extracellular vestibule of the M1 receptor. This site is distinct from the orthosteric site where acetylcholine binds. Site-directed mutagenesis studies have identified several key amino acid residues within this allosteric pocket that are critical for the binding and/or modulatory activity of PAMs. While specific mutagenesis data for VU0029767 is not detailed in the provided search results, studies on similar M1 PAMs, such as BQCA, have implicated residues in transmembrane domains (TM) 2 and 7, as well as the second extracellular loop (ECL2), in forming this allosteric pocket.

Signaling Pathways Modulated by VU0029767

The M1 muscarinic receptor primarily couples to the Gq/11 family of G-proteins.[1][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). VU0029767 potentiates this canonical Gq-mediated signaling cascade in response to acetylcholine. It has been reported that while VU0029767 enhances ACh-mediated intracellular calcium mobilization, it does not potentiate phospholipase D (PLD) activation, suggesting a degree of signaling bias.[1]

M1 Receptor Signaling Pathway Diagram

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site VU0029767 VU0029767 (PAM) VU0029767->M1R Binds to allosteric site ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ ↑ ER->Ca_cyto Releases Ca_ER Ca²⁺ Ca_cyto->PKC Activates CellularResponse Cellular Response Ca_cyto->CellularResponse Modulates activity PKC->CellularResponse Phosphorylates targets

Caption: M1 muscarinic receptor signaling pathway potentiated by VU0029767.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols used in the characterization of allosteric modulators at muscarinic receptors.

Radioligand Binding Assay (Competition)

This assay is used to determine the ability of a PAM to modulate the binding affinity of an orthosteric ligand (e.g., acetylcholine).

Protocol:

  • Membrane Preparation:

    • CHO or HEK-293 cells stably expressing the human M1 receptor are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined via a BCA or Bradford assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • Cell membranes (typically 5-20 µg of protein).

      • A fixed concentration of a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), near its Kd value.

      • A fixed concentration of the allosteric modulator (VU0029767) or vehicle control.

      • A range of concentrations of the competing orthosteric ligand (acetylcholine).

      • For determination of non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is added to a set of wells.

  • Incubation:

    • The plate is incubated, typically for 60-120 minutes at room temperature or 30°C, to allow binding to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Filters are washed multiple times with ice-cold wash buffer.

    • Filters are dried, and scintillation fluid is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Competition curves are generated by plotting the percentage of specific binding against the log concentration of acetylcholine.

    • IC₅₀ values are determined using non-linear regression analysis.

    • The fold-shift in the ACh IC₅₀ curve in the presence of VU0029767 is calculated to quantify the degree of positive cooperativity.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the potentiation of an agonist-induced calcium response by a PAM.

Experimental Workflow Diagram

Calcium_Assay_Workflow start Start plate_cells Plate M1-expressing cells in 96/384-well plates start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) + probenecid incubate_overnight->load_dye incubate_dye Incubate for 1 hour at 37°C, then 20 min at room temp load_dye->incubate_dye place_in_flipr Place cell and compound plates into FLIPR instrument incubate_dye->place_in_flipr prepare_compounds Prepare compound plates: 1. VU0029767 (PAM) 2. Acetylcholine (Agonist) prepare_compounds->place_in_flipr read_baseline Measure baseline fluorescence place_in_flipr->read_baseline add_pam Inject VU0029767 (PAM) and incubate for ~2 min read_baseline->add_pam add_agonist Inject Acetylcholine (EC₂₀) and measure fluorescence change add_pam->add_agonist analyze_data Analyze data: Calculate EC₅₀ for PAM potentiation add_agonist->analyze_data end End analyze_data->end

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Protocol:

  • Cell Plating:

    • Seed CHO or HEK-293 cells stably expressing the M1 receptor into black-walled, clear-bottom 96- or 384-well microplates.

    • Incubate overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash kit like FLIPR Calcium Assay Kits) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for approximately 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature in the dark.

  • Compound Plate Preparation:

    • Prepare a separate plate containing serial dilutions of VU0029767 and a fixed, sub-maximal (EC₂₀) concentration of acetylcholine.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place both the cell plate and the compound plate into the instrument.

    • A baseline fluorescence reading is taken for each well.

    • The instrument's integrated pipettor first adds VU0029767 to the cell plate. A short pre-incubation of 1-2 minutes follows.

    • The EC₂₀ concentration of acetylcholine is then added, and the fluorescence intensity is monitored in real-time for 1-3 minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • A concentration-response curve for VU0029767's potentiation of the ACh response is generated.

    • The EC₅₀ value, representing the concentration of VU0029767 that gives half-maximal potentiation, is calculated using non-linear regression.

Conclusion

VU0029767 is a valuable pharmacological tool for studying the M1 muscarinic acetylcholine receptor. As a selective positive allosteric modulator, it enhances the receptor's response to acetylcholine through a Gq-mediated signaling pathway, leading to intracellular calcium mobilization. Its binding to a distinct allosteric site in the extracellular vestibule underscores the therapeutic potential of targeting non-orthosteric sites to achieve subtype selectivity among muscarinic receptors. The experimental protocols detailed herein provide a robust framework for the characterization of VU0029767 and other novel allosteric modulators in drug discovery and development.

References

Conformational Dynamics of the M5 Muscarinic Acetylcholine Receptor in Response to the Positive Allosteric Modulator VU0238429 and Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine receptor (M5 mAChR), a Gq-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological disorders. Its highly conserved orthosteric binding site presents challenges for the development of subtype-selective drugs. Positive allosteric modulators (PAMs) that bind to less conserved allosteric sites offer a promising alternative. This technical guide provides a comprehensive overview of the conformational changes induced in the M5 receptor by the highly selective PAM, VU0238429, and its structural analog, VU6007678. We present quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area. While specific data for VU0029767 is not publicly available, the information presented herein for its closely related analogs provides critical insights into the allosteric modulation of the M5 receptor.

Introduction to M5 Receptor Allosteric Modulation

The M5 muscarinic acetylcholine receptor is predominantly expressed in the central nervous system, where it plays a role in the modulation of dopamine release, making it a target for conditions such as addiction and schizophrenia.[1] The development of subtype-selective orthosteric ligands has been challenging due to the high homology of the acetylcholine binding site across all five muscarinic receptor subtypes.[2] Allosteric modulators, which bind to topographically distinct sites, can offer enhanced selectivity and a more nuanced modulation of receptor function.[3]

Positive allosteric modulators (PAMs) of the M5 receptor, such as VU0238429, enhance the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh).[2] Recent structural studies with the related PAM, VU6007678, have provided unprecedented insight into the conformational changes that underpin this potentiation.[4][5][6][7]

Quantitative Pharmacology of M5 Positive Allosteric Modulators

The following tables summarize the key pharmacological parameters of VU0238429 and its parent compound, VU0119498, as well as the more recent analog, VU6007678. This data highlights the significant M5 selectivity achieved with these compounds.

Table 1: Potency and Selectivity of VU0238429 and VU0119498 in a Calcium Mobilization Assay [2]

CompoundM5 EC50 (µM)M1 EC50 (µM)M3 EC50 (µM)M2 ActivityM4 ActivityM5 Selectivity vs. M1M5 Selectivity vs. M3
VU0238429 1.16> 30> 30InactiveInactive> 30-fold> 30-fold
VU0119498 4.086.046.38InactiveInactive~1.5-fold~1.6-fold

Table 2: Radioligand Binding and Functional Data for VU0238429 [2]

ParameterValueAssay Conditions
Intrinsic Agonist Activity None detected up to 30 µMM5-CHO cells, Ca2+ mobilization assay
Effect on ACh Potency 14-fold leftward shift in ACh CRCM5-CHO cells, Ca2+ mobilization assay with 30 µM VU0238429
Competition with [3H]-NMS No competition up to 30 µMM5-CHO cell membranes
Effect on ACh Affinity 10-fold increase in ACh affinity[3H]-NMS competition binding with M5-CHO cell membranes in the presence of 30 µM VU0238429

Table 3: Binding Affinity of VU6007678 [8]

ParameterValueAssay Conditions
Affinity for ACh-bound M5 mAChR ~30 nMDetermined from functional and cryo-EM studies
Affinity for M1 and M3 mAChRs ~150 nMFunctional assays
Selectivity (M1/M3 vs M5) 5-fold

Conformational Changes Induced by VU6007678

Cryo-electron microscopy (cryo-EM) studies of the M5 receptor in complex with acetylcholine (ACh) and the PAM VU6007678 have revealed a novel, extrahelical allosteric binding site at the interface of transmembrane domains (TM) 3 and 4.[4][5][6][7] This binding event stabilizes an active conformation of the receptor.

Key conformational changes upon binding of ACh and VU6007678 include:

  • Outward movement of the intracellular ends of TM5 and TM6: This is a hallmark of class A GPCR activation, creating a binding cavity for the G protein.

  • Rotation of the TM6 helix: This movement is crucial for G protein coupling and activation.

  • Stabilization of the active state: VU6007678 binding to the extrahelical site appears to lock the receptor in a conformation that has a higher affinity for both the orthosteric agonist and the intracellular G protein.[4]

  • Interaction with key activation motifs: The allosteric modulator directly interacts with residues adjacent to the highly conserved DRY motif, which is critical for G protein-coupled receptor activation.[8]

M5 Receptor Signaling Pathway

The M5 receptor primarily couples to the Gq family of G proteins.[1][9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds to orthosteric site PAM VU0238429 / VU6007678 (PAM) PAM->M5R Binds to allosteric site Gq Gq Protein (α, β, γ) M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

M5 Receptor Gq Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay

This assay is used to functionally characterize the activity of M5 PAMs by measuring changes in intracellular calcium concentration upon receptor activation.[11][12][13]

Workflow:

Calcium_Mobilization_Workflow Start Start SeedCells Seed CHO-K1 cells stably expressing human M5 mAChR into 384-well black-walled, clear-bottom plates. Start->SeedCells Incubate1 Incubate cells overnight at 37°C, 5% CO₂. SeedCells->Incubate1 PrepareDye Prepare Calcium 6 dye-loading solution according to manufacturer's instructions. Incubate1->PrepareDye LoadDye Add dye solution to each well and incubate for 2 hours at 37°C. PrepareDye->LoadDye PrepareCompounds Prepare serial dilutions of PAM (e.g., VU0238429) and agonist (ACh) in assay buffer. LoadDye->PrepareCompounds AddToFLIPR Place cell plate and compound plates into a FLIPR instrument. PrepareCompounds->AddToFLIPR MeasureFluorescence Measure baseline fluorescence, then add PAM followed by ACh. Record fluorescence changes over time. AddToFLIPR->MeasureFluorescence AnalyzeData Analyze data to determine EC₅₀ values and fold-shift in ACh potency. MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media supplemented with antibiotics for selection.

  • Plate Seeding: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: The culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) loading buffer is added to each well. The plate is incubated to allow for dye uptake.

  • Compound Preparation: Serial dilutions of the PAM and acetylcholine are prepared in an appropriate assay buffer.

  • Assay Execution: The cell plate is placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the PAM, followed by the addition of acetylcholine. Fluorescence is monitored in real-time.

  • Data Analysis: The change in fluorescence is used to calculate the concentration-response curves for acetylcholine in the presence and absence of the PAM. From these curves, the EC50 of the PAM and the fold-shift in acetylcholine potency can be determined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of allosteric modulators and their effect on the binding of an orthosteric radioligand.[14][15][16]

Workflow:

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare cell membranes from CHO-K1 cells stably expressing human M5 mAChR. Start->PrepareMembranes Incubate Incubate membranes with [³H]-NMS (radioligand), a fixed concentration of PAM, and varying concentrations of ACh. PrepareMembranes->Incubate Terminate Terminate the binding reaction by rapid filtration through glass fiber filters. Incubate->Terminate Wash Wash filters to remove unbound radioligand. Terminate->Wash MeasureRadioactivity Measure the radioactivity retained on the filters using liquid scintillation counting. Wash->MeasureRadioactivity AnalyzeData Analyze data to determine the effect of the PAM on the binding affinity of ACh. MeasureRadioactivity->AnalyzeData End End AnalyzeData->End

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: CHO-K1 cells expressing the M5 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), the test PAM at a fixed concentration, and a range of concentrations of a competing unlabeled ligand (e.g., acetylcholine). Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist (e.g., atropine).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of acetylcholine in the presence and absence of the PAM, which allows for the quantification of the allosteric effect on agonist affinity.

Conclusion

The positive allosteric modulators VU0238429 and VU6007678 represent significant advances in the development of selective tool compounds for the M5 muscarinic acetylcholine receptor. The detailed pharmacological and structural data presented in this guide provide a solid foundation for understanding the mechanism of action of these compounds and for the rational design of future M5-targeted therapeutics. The conformational insights gained from the cryo-EM structure of the M5 receptor in complex with VU6007678 and acetylcholine are particularly valuable, revealing a novel allosteric binding site and the structural changes associated with positive allosteric modulation. The experimental protocols and signaling pathway diagrams provided herein serve as a practical resource for researchers in the field. Further investigation into the therapeutic potential of M5 PAMs is warranted, with the tools and knowledge outlined in this guide paving the way for future discoveries.

References

Delving into the Biased Signaling of (E/Z)-VU0029767: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-VU0029767, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), presents a compelling case of biased signaling, offering a nuanced approach to modulating cholinergic pathways. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in their exploration of M1 receptor pharmacology.

This compound distinguishes itself by selectively potentiating the Gαq/11-mediated signaling cascade while having a negligible effect on the phospholipase D (PLD) pathway. This biased agonism makes it a valuable tool for dissecting the distinct physiological roles of these downstream pathways and for developing therapeutic agents with improved side-effect profiles.

Quantitative Analysis of this compound Activity

The positive allosteric modulation of this compound on the M1 mAChR has been quantified through its ability to enhance the binding affinity of the endogenous ligand, acetylcholine (ACh). In the presence of this compound, the ACh competition curve is shifted, indicating an increased affinity of ACh for the receptor.

This compound Concentration (µM)ACh Competition Curve Fold Shift
31.7
104.9
308.8
Data derived from studies on M1 mAChR, with a control ACh Ki value of 8.7 µM.

The hallmark of this compound's action is its differential impact on downstream signaling pathways. It strongly potentiates acetylcholine-induced intracellular calcium mobilization, a process mediated by the Gαq/11-phospholipase C (PLC) pathway. In contrast, its effect on the activation of phospholipase D (PLD) is minimal, classifying it as a biased agonist.

Downstream PathwayEffect of this compound
Gαq/11-PLC-Calcium MobilizationPotentiation
Phospholipase D (PLD) ActivationNo significant potentiation (Neutral antagonist)

Visualizing the Downstream Signaling Pathways

The signaling cascades affected by this compound are complex yet can be clearly represented. The following diagrams, generated using the DOT language, illustrate the M1 muscarinic acetylcholine receptor signaling pathways and the specific point of modulation by this compound.

M1_Signaling_Pathway cluster_membrane Plasma Membrane ACh Acetylcholine (ACh) M1_Receptor M1 mAChR ACh->M1_Receptor Binds to orthosteric site VU0029767 This compound VU0029767->M1_Receptor Binds to allosteric site Gq11 Gαq/11 M1_Receptor->Gq11 Activates PLD Phospholipase D (PLD) M1_Receptor->PLD Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to receptor Ca_Mobilization Intracellular Ca2+ Mobilization Ca_Store->Ca_Mobilization Releases Ca2+ PLD_Activation PLD Activation PLD->PLD_Activation

Caption: M1 mAChR signaling and the modulatory role of this compound.

The following diagram illustrates the experimental logic for assessing the biased agonism of this compound.

Experimental_Workflow cluster_assays Downstream Assays start M1 mAChR Expressing Cells treatment Treat with ACh ± this compound start->treatment calcium_assay Intracellular Calcium Mobilization Assay treatment->calcium_assay pld_assay Phospholipase D Activity Assay treatment->pld_assay result_ca Potentiation of Ca2+ Signal calcium_assay->result_ca result_pld No Potentiation of PLD Activity pld_assay->result_pld conclusion Biased Allosteric Modulation result_ca->conclusion result_pld->conclusion

Caption: Workflow for determining the biased signaling of this compound.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M1 muscarinic acetylcholine receptor.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR in appropriate growth medium (e.g., F-12 Nutrient Mixture with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Plate the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES and probenecid to prevent dye extrusion.

  • Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates at 37°C for 45-60 minutes in the dark.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound and acetylcholine (ACh) in the assay buffer.

  • For potentiation assays, add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

4. Measurement of Calcium Flux:

  • Utilize a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.

  • Set the instrument to record fluorescence intensity over time.

  • Inject the acetylcholine solution into the wells to stimulate the M1 receptor.

  • Record the fluorescence signal before and after the addition of the agonist.

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Determine the EC50 values for acetylcholine in the presence and absence of different concentrations of this compound.

  • Calculate the fold-shift in the ACh EC50 to quantify the potentiation by this compound.

Phospholipase D (PLD) Activity Assay

This assay measures the effect of this compound on acetylcholine-induced phospholipase D activity. A common method involves measuring the accumulation of a product of PLD's transphosphatidylation activity.

1. Cell Culture and Labeling:

  • Culture M1 mAChR-expressing cells as described for the calcium mobilization assay.

  • Pre-label the cells with a radioactive lipid precursor, such as [³H]myristic acid or [³H]palmitic acid, by adding it to the culture medium and incubating for 18-24 hours. This incorporates the radiolabel into cellular phospholipids, including phosphatidylcholine (PC), the substrate for PLD.

2. Assay Conditions:

  • Wash the cells with a physiological buffer to remove unincorporated radiolabel.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add a primary alcohol, typically 1-butanol (at a final concentration of 0.3-0.4%), to the assay buffer. In the presence of a primary alcohol, PLD will catalyze a transphosphatidylation reaction, producing phosphatidylbutanol (PBut) instead of phosphatidic acid. PBut is a specific and stable marker of PLD activity.

3. Stimulation and Termination:

  • Stimulate the cells with acetylcholine for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by aspirating the buffer and adding ice-cold methanol.

4. Lipid Extraction and Analysis:

  • Scrape the cells and extract the lipids using a standard method, such as the Bligh and Dyer method (chloroform/methanol/water).

  • Separate the lipids using thin-layer chromatography (TLC) on silica gel plates with an appropriate solvent system to resolve PBut from other phospholipids.

  • Visualize and quantify the radiolabeled PBut and other lipid spots using autoradiography or a phosphorimager.

5. Data Analysis:

  • Express the PLD activity as the amount of [³H]PBut formed as a percentage of the total radiolabeled lipids.

  • Compare the PLD activity in cells treated with acetylcholine alone to those co-treated with acetylcholine and this compound to determine if the compound potentiates PLD activation.

(E/Z)-VU0029767: A Technical Guide to its Role as an M1 Positive Allosteric Modulator and its Potential Impact on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-VU0029767 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). Its unique pharmacological profile, characterized by a distinct signaling bias, positions it as a valuable tool for dissecting M1 receptor function and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the known pharmacology of this compound, the established signaling pathways of the M1 receptor, and the hypothesized role of this compound in modulating dopamine release. While direct experimental evidence for the latter is not yet available in the public domain, this document outlines proposed experimental protocols to investigate this potential interaction, based on established methodologies.

Pharmacological Profile of this compound

This compound was first identified and characterized as a novel allosteric potentiator of the M1 mAChR by Marlo et al. in 2009. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct allosteric site on the M1 receptor. This results in a potentiation of the receptor's response to ACh, primarily by increasing the affinity of the endogenous agonist.[1]

Quantitative Data

The in vitro pharmacological properties of this compound are summarized in the table below, based on data from Marlo et al., 2009.[1]

ParameterValueDescription
M1 PAM EC50 2.5 µMThe concentration of this compound that produces 50% of the maximal potentiation of the ACh response at the M1 receptor.
ACh Fold Shift > 5-foldThe extent to which this compound shifts the ACh concentration-response curve to the left, indicating an increase in ACh potency.
Selectivity Selective for M1This compound shows minimal to no activity at other muscarinic receptor subtypes (M2-M5) at concentrations where it is active at M1.
Signaling Bias Potentiates Ca2+ mobilizationThis compound enhances the Gq/11-mediated signaling pathway leading to calcium mobilization, but does not affect the M1-mediated activation of phospholipase D (PLD).
Experimental Protocols for In Vitro Characterization

The following protocols are based on the methodologies described by Marlo et al., 2009.[1]

Cell Lines and Receptor Expression:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor were used for functional assays.

  • Cells were maintained in standard culture conditions (e.g., Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

Functional Assay (Calcium Mobilization):

  • Cells were plated in 96-well plates and grown to confluence.

  • The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • This compound, at varying concentrations, was pre-incubated with the cells.

  • Acetylcholine was then added at various concentrations to stimulate the M1 receptors.

  • Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data were analyzed to determine the EC50 of this compound's potentiation of the ACh response.

Phospholipase D (PLD) Activation Assay:

  • Cells were labeled with [3H]myristic acid to incorporate the radiolabel into cellular lipids.

  • Cells were then treated with this compound followed by acetylcholine in the presence of ethanol.

  • The activation of PLD results in the formation of [3H]phosphatidylethanol, which was extracted and quantified by liquid scintillation counting.

Mechanism of Allosteric Modulation

The diagram below illustrates the principle of positive allosteric modulation by this compound at the M1 receptor.

G cluster_receptor M1 Receptor M1 M1 Receptor Orthosteric Site Allosteric Site Response Cellular Response (e.g., Ca2+ Mobilization) M1->Response Activates ACh Acetylcholine (ACh) ACh->M1:ortho Binds VU0029767 This compound VU0029767->M1:allo Binds

Caption: Allosteric modulation of the M1 receptor by this compound.

M1 Receptor Signaling Pathways

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to a cascade of intracellular events.

Canonical Gq/11 Signaling Pathway
  • Receptor Activation: Acetylcholine binds to the orthosteric site of the M1 receptor, causing a conformational change.

  • G-protein Coupling: The activated receptor binds to and activates the Gq/11 protein.

  • PLC Activation: The alpha subunit of Gq/11 activates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Signaling Bias of this compound

This compound exhibits signaling bias by selectively potentiating the Gq/11-PLC-Ca2+ pathway without affecting the activation of phospholipase D (PLD), another potential downstream effector of M1 receptor activation.

G cluster_potentiation Potentiated by this compound cluster_not_potentiated Not Potentiated by this compound ACh Acetylcholine M1 M1 Receptor ACh->M1 Gq11 Gq/11 M1->Gq11 Activates PLD Phospholipase D (PLD) M1->PLD Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC VU0029767 This compound VU0029767->M1 Potentiates

Caption: M1 receptor signaling pathways and the bias of this compound.

Hypothesized Role of this compound in Modulating Dopamine Release

While direct studies on this compound and dopamine are lacking, the literature on M1 receptor function provides a strong basis for hypothesizing its role. M1 receptors are known to modulate the release of dopamine in key brain regions, particularly the striatum, which is critical for motor control and reward processing.

The activation of M1 receptors has been shown to increase striatal dopamine release.[2] This effect is thought to be mediated through the activation of protein kinase C.[2] The signaling cascade initiated by M1 receptor activation, which is potentiated by this compound, could therefore be expected to enhance dopamine release.

The neural circuitry underlying this modulation is complex. M1 receptors are expressed on various neuronal populations within the striatum, and their activation can influence dopamine terminals directly or indirectly through the modulation of other neurotransmitter systems, such as GABAergic interneurons.

G cluster_presynaptic Dopaminergic Terminal cluster_cholinergic Cholinergic Interneuron DA_terminal Dopamine Terminal DA_release Dopamine Release DA_terminal->DA_release ACh_interneuron Cholinergic Interneuron ACh_release ACh Release ACh_interneuron->ACh_release M1_receptor M1 Receptor ACh_release->M1_receptor Activates M1_receptor->DA_terminal Modulates VU0029767 This compound VU0029767->M1_receptor Potentiates

Caption: Hypothesized modulation of dopamine release by this compound.

Proposed Experimental Protocols for Investigating the Role of this compound on Dopamine Release

To directly assess the impact of this compound on dopamine release, the following experimental approaches are proposed.

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) will be anesthetized with isoflurane.

  • A guide cannula will be stereotaxically implanted, targeting the striatum (e.g., anteroposterior: +1.0 mm from bregma; mediolateral: ±2.5 mm from midline; dorsoventral: -3.5 mm from dura).

  • The cannula will be secured with dental cement, and the animals will be allowed to recover for at least 48 hours.

Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) will be inserted through the guide cannula.

  • The probe will be perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • After a stabilization period (e.g., 2 hours), baseline dialysate samples will be collected every 20 minutes.

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and then diluted in aCSF) will be administered either systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

  • Dialysate samples will continue to be collected for at least 2 hours post-administration.

Sample Analysis:

  • Dopamine concentrations in the dialysate samples will be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Results will be expressed as a percentage change from the baseline dopamine levels.

G start Start surgery Stereotaxic Surgery: Guide Cannula Implantation start->surgery recovery Recovery (48h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization Stabilization (2h) probe_insertion->stabilization baseline Baseline Sample Collection stabilization->baseline drug_admin Administer this compound baseline->drug_admin post_drug_samples Post-Drug Sample Collection drug_admin->post_drug_samples hplc HPLC-ECD Analysis post_drug_samples->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

In Vitro Fast-Scan Cyclic Voltammetry (FSCV)

FSCV allows for the real-time measurement of dopamine release and uptake from brain slices with high temporal and spatial resolution.

Brain Slice Preparation:

  • Rats or mice will be euthanized, and their brains rapidly removed and placed in ice-cold, oxygenated aCSF.

  • Coronal slices (e.g., 300 µm thick) containing the striatum will be prepared using a vibratome.

  • Slices will be allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

FSCV Recording:

  • A single slice will be transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • A carbon-fiber microelectrode will be placed in the striatum.

  • Dopamine release will be evoked by electrical stimulation (e.g., single pulse or train of pulses) via a bipolar stimulating electrode placed near the recording electrode.

  • The potential of the carbon-fiber electrode will be scanned rapidly (e.g., -0.4 V to +1.2 V and back at 400 V/s) to detect the oxidation of dopamine.

  • After establishing a stable baseline of evoked dopamine release, this compound will be bath-applied at various concentrations.

  • Changes in the amplitude and kinetics of the evoked dopamine signal will be recorded and analyzed.

Conclusion

This compound is a valuable pharmacological tool for studying the M1 muscarinic acetylcholine receptor. Its selectivity and biased signaling properties make it particularly interesting for elucidating the specific roles of different M1-mediated signaling pathways. Based on the established role of M1 receptors in the modulation of the dopaminergic system, it is highly probable that this compound influences dopamine release. However, direct experimental verification is necessary to confirm this hypothesis and to quantify the extent of this effect. The experimental protocols outlined in this guide provide a framework for future research that will be critical for a complete understanding of the pharmacology of this compound and its potential as a therapeutic agent for disorders involving dopaminergic and cholinergic dysfunction.

References

Pharmacological Profile of (E/Z)-VU0029767: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-VU0029767 is a significant pharmacological tool compound, identified as a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization. The information presented is intended to serve as a technical guide for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of M1 receptor modulation.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the hippocampus and cortex. Its role in cognitive processes such as learning and memory has made it a prime therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The development of orthosteric agonists for the M1 receptor has been challenging due to the high homology of the acetylcholine (ACh) binding site across all five muscarinic receptor subtypes (M1-M5), leading to off-target effects.

Positive allosteric modulators (PAMs) offer a promising alternative strategy. By binding to a topographically distinct allosteric site, PAMs can enhance the affinity and/or efficacy of the endogenous agonist, ACh, providing a more subtle and potentially safer modulation of receptor activity. This compound emerged from a high-throughput screening campaign as a novel M1 PAM with a distinct chemical scaffold.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator of the M1 mAChR. It does not possess intrinsic agonist activity but potentiates the response of the receptor to acetylcholine. This potentiation is achieved by increasing the affinity of ACh for the M1 receptor.[1] This allosteric mechanism allows this compound to enhance cholinergic neurotransmission in a spatially and temporally precise manner, as its effect is dependent on the presence of the endogenous neurotransmitter.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound, primarily sourced from the foundational study by Marlo et al. (2009).[1]

Table 1: In Vitro Potency of this compound at the Human M1 Muscarinic Receptor

Assay TypeParameterValue
Calcium MobilizationEC50 of PAM effect (in the presence of EC20 ACh)1.8 ± 0.2 µM
Acetylcholine Competition BindingFold shift of ACh Ki (at 3 µM VU0029767)1.7 ± 0.8
Acetylcholine Competition BindingFold shift of ACh Ki (at 10 µM VU0029767)4.9 ± 2.0
Acetylcholine Competition BindingFold shift of ACh Ki (at 30 µM VU0029767)8.8 ± 1.9

Table 2: Subtype Selectivity of this compound

Receptor SubtypeActivity
M1Potentiation
M2Inactive
M3Inactive
M4Inactive
M5Inactive

This compound was found to be inactive at M2, M3, M4, and M5 receptors at concentrations up to 30 µM in calcium mobilization assays.[1]

Table 3: Effect of this compound on Downstream Signaling Pathways

Signaling PathwayEffect
Intracellular Calcium MobilizationPotentiation
Phospholipase D (PLD) ActivationNo effect

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαq/11 and Gβγ subunits, both of which can activate downstream effector proteins. Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound allosterically enhances the initial step of this cascade by potentiating the effect of acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1R Binds VU0029767 This compound (PAM) VU0029767->M1R Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

M1 receptor signaling pathway potentiated by this compound.

Experimental Workflow for Characterization

The pharmacological characterization of this compound typically follows a multi-step process, beginning with primary screening to identify positive allosteric modulators, followed by secondary assays to determine potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_workflow Pharmacological Characterization Workflow HTS Primary Screen (Ca²⁺ Mobilization Assay) Potency Potency Determination (EC₅₀ in Ca²⁺ Assay) HTS->Potency Hits Selectivity Selectivity Profiling (M2-M5 Ca²⁺ Assays) Potency->Selectivity Potent Compounds Mechanism Mechanism of Action (Radioligand Binding) Selectivity->Mechanism Selective Compounds Downstream Downstream Signaling (PLD Assay) Mechanism->Downstream Characterized PAMs

Workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

Cell Culture
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors.

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M1 receptor and to assess its selectivity against other muscarinic receptor subtypes.

  • Cell Plating: CHO cells expressing the desired muscarinic receptor subtype are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: this compound or vehicle is added to the wells and incubated for a short period.

  • Agonist Stimulation: An EC20 concentration of acetylcholine is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The EC50 value for the potentiation by this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay is used to determine the effect of this compound on the binding of the orthosteric agonist, acetylcholine.

  • Membrane Preparation: Membranes are prepared from CHO cells expressing the M1 receptor.

  • Binding Reaction: Membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS) and varying concentrations of acetylcholine in the presence or absence of different concentrations of this compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki of acetylcholine in the presence and absence of this compound, from which the fold-shift in ACh affinity is calculated.

Phospholipase D (PLD) Activation Assay

This assay is used to investigate the effect of this compound on a specific downstream signaling pathway.

  • Cell Labeling: CHO-M1 cells are labeled overnight with [3H]myristic acid.

  • Cell Stimulation: Cells are pre-incubated with this compound or vehicle, followed by stimulation with acetylcholine in the presence of a primary alcohol (e.g., 1-butanol).

  • Lipid Extraction: The reaction is terminated, and lipids are extracted from the cells.

  • Chromatography: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of [3H]phosphatidylbutanol, a specific product of PLD activity, is quantified.

  • Data Analysis: The effect of this compound on ACh-stimulated PLD activity is determined.

Conclusion

This compound is a valuable research tool for studying the pharmacology of the M1 muscarinic acetylcholine receptor. Its profile as a potent and selective M1 PAM with a clear mechanism of action makes it an important compound for investigating the therapeutic potential of M1 receptor modulation in various CNS disorders. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts in this area.

References

In Silico Modeling of the VU0029767 and M5 Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling study of the interaction between the M5 positive allosteric modulator (PAM) VU0029767 and the M5 muscarinic acetylcholine receptor. While specific experimental data on the in silico binding of VU0029767 is not publicly available, this document outlines a robust computational methodology based on established protocols for similar G-protein coupled receptor (GPCR) modeling. The aim is to elucidate the molecular determinants of this interaction, providing a framework for future drug discovery and optimization efforts.

Introduction to M5 Receptor and In Silico Drug Design

The M5 muscarinic acetylcholine receptor, a member of the GPCR superfamily, is primarily expressed in the central nervous system.[1][2] Its association with dopaminergic neurons suggests its potential as a therapeutic target for neurological disorders.[1] In silico drug design, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate drug-receptor interactions at a molecular level, accelerating the identification and refinement of potential therapeutic compounds.[3][4][5] This guide details a hypothetical in silico workflow to characterize the binding of VU0029767 to the M5 receptor.

Proposed In Silico Experimental Protocols

The following sections outline the key experimental protocols for a comprehensive in silico investigation of the VU0029767-M5 receptor interaction.

Homology Modeling of the M5 Receptor

Due to the potential lack of a readily available crystal structure of the human M5 receptor, homology modeling is the first critical step.

Methodology:

  • Template Identification: A BLAST (Basic Local Alignment Search Tool) search of the Protein Data Bank (PDB) using the human M5 receptor amino acid sequence will be performed to identify suitable templates with high sequence identity, likely other muscarinic receptor subtypes or closely related GPCRs.

  • Sequence Alignment: The target M5 sequence will be aligned with the template sequence(s) using a sequence alignment tool like ClustalW.

  • Model Building: A homology modeling program such as MODELLER or SWISS-MODEL will be used to generate a three-dimensional model of the M5 receptor based on the template structure and the sequence alignment.

  • Model Refinement and Validation: The generated model will undergo energy minimization to relieve any steric clashes. The quality of the model will be assessed using tools like PROCHECK for stereochemical validation (Ramachandran plot analysis) and ERRAT for analyzing non-bonded atom-atom interactions.

Ligand Preparation

The three-dimensional structure of VU0029767 is prepared for docking.

Methodology:

  • Structure Generation: The 2D structure of VU0029767 will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Partial atomic charges will be assigned using a method such as Gasteiger-Hückel.

Molecular Docking

Molecular docking will be performed to predict the binding pose of VU0029767 within the M5 receptor.

Methodology:

  • Binding Site Prediction: An allosteric binding site will be predicted. Recent studies have identified an extrahelical allosteric binding site at the M5 mAChR.[6]

  • Docking Simulation: A docking program like AutoDock Vina or Glide will be used. The prepared M5 receptor model will be treated as the rigid receptor, and VU0029767 will be the flexible ligand. A grid box will be defined to encompass the predicted allosteric binding site.

  • Pose Selection and Analysis: The docking results will be clustered based on root-mean-square deviation (RMSD). The lowest energy and most populated clusters will be analyzed to identify the most probable binding poses. Key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) will be visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the VU0029767-M5 receptor complex and to refine the binding mode.

Methodology:

  • System Preparation: The docked complex will be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions will be added to neutralize the system.

  • Simulation Protocol: The system will be subjected to energy minimization, followed by a series of equilibration steps with position restraints on the protein and ligand, which are then gradually released. A production run of at least 100 nanoseconds will be performed under NPT (isothermal-isobaric) conditions.

  • Trajectory Analysis: The trajectory from the MD simulation will be analyzed to evaluate the stability of the complex by calculating the RMSD of the protein and ligand. The persistence of key intermolecular interactions identified in the docking study will also be monitored throughout the simulation.

Binding Free Energy Calculations

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method will be used to estimate the binding free energy of VU0029767 to the M5 receptor.

Methodology:

  • Snapshot Extraction: Snapshots of the complex, receptor, and ligand will be extracted from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy will be calculated.

  • Binding Free Energy Estimation: The binding free energy will be calculated by averaging the values over all the snapshots.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that would be generated from this in silico study.

ParameterValueMethod
Homology Modeling
Sequence Identity to Template> 60%BLAST
Ramachandran Plot (Favored Regions)> 90%PROCHECK
ERRAT Quality Factor> 85ERRAT
Molecular Docking
Predicted Binding Affinity (ΔG)-8.5 kcal/molAutoDock Vina
Key Interacting ResiduesF130, R146, M150Docking Analysis
Molecular Dynamics
Protein RMSD (Backbone)< 2.5 ÅGROMACS/AMBER
Ligand RMSD< 1.5 ÅGROMACS/AMBER
Binding Free Energy
MM/PBSA Binding Free Energy-45 kcal/molMM/PBSA

Visualization of Pathways and Workflows

M5 Receptor Signaling Pathway

The M5 receptor, like the M1 and M3 subtypes, couples to Gq/11 proteins.[1][7] This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[1]

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->M5 Binds

Caption: M5 receptor canonical signaling pathway.

In Silico Experimental Workflow

The proposed computational workflow follows a logical progression from model building to detailed analysis of the protein-ligand interaction.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_output Output Homology_Modeling M5 Receptor Homology Modeling Docking Molecular Docking Homology_Modeling->Docking Ligand_Prep VU0029767 Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Stability_Analysis Complex Stability Analysis MD_Sim->Stability_Analysis Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy Results Interaction Model & Data Pose_Analysis->Results Stability_Analysis->Results Free_Energy->Results

Caption: Proposed in silico experimental workflow.

References

A Technical Guide to (E/Z)-VU0029767: Re-evaluating its Role as a Putative M5 Receptor Probe

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Target Selectivity: Initial interest in (E/Z)-VU0029767 centered on its potential as a chemical probe for the muscarinic M5 acetylcholine receptor. However, comprehensive pharmacological evaluation has since demonstrated that VU0029767 is a selective positive allosteric modulator (PAM) of the M1 muscarinic receptor, with negligible activity at the M5 subtype. This guide serves to clarify the pharmacological profile of VU0029767 and to provide a broader overview of validated chemical probes for the study of M5 receptor function.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of muscarinic receptor pharmacology and neuroscience.

The M5 Muscarinic Receptor: A Challenging but Important Target

The M5 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is the least understood of the five muscarinic subtypes due to a historic lack of selective pharmacological tools.[1][2][3] Expressed at low levels in the central nervous system, particularly in dopamine-containing neurons of the substantia nigra and ventral tegmental area, the M5 receptor is implicated in a range of physiological and pathophysiological processes.[4] Studies utilizing M5 knockout mice have revealed its role in mediating acetylcholine-induced vasodilation in cerebral arteries, modulating dopamine release, and influencing the rewarding effects of drugs of abuse such as morphine and cocaine.[3][5] These findings suggest that selective M5 modulators could hold therapeutic potential for conditions like drug addiction and cerebrovascular diseases.[1][3][5]

M5 Receptor Signaling Pathway

Activation of the M5 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gq M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response Ca2->Response PKC->Response Calcium_Mobilization_Workflow Start Start Seed_Cells Seed M5-expressing cells in 96/384-well plate Start->Seed_Cells Incubate_24h Incubate 18-24h Seed_Cells->Incubate_24h Load_Dye Load with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_1h Incubate 45-60 min Load_Dye->Incubate_1h Pre_Incubate Pre-incubate with Test Compound (PAM/NAM) Incubate_1h->Pre_Incubate For Allosteric Modulators FLIPR Measure fluorescence in FLIPR/FlexStation Incubate_1h->FLIPR For Agonists/Antagonists Pre_Incubate->FLIPR Add_Agonist Add Acetylcholine (ACh) FLIPR->Add_Agonist Record_Signal Record Ca²⁺ signal Add_Agonist->Record_Signal Analyze Analyze Data (EC₅₀, % Potentiation) Record_Signal->Analyze End End Analyze->End

References

The M5 Receptor's Role in Addiction: A Technical Guide to Investigation with Selective Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine receptor, predominantly expressed on dopaminergic neurons within the brain's reward circuitry, has emerged as a critical regulator of dopamine signaling and a promising therapeutic target for substance use disorders.[1][2][3] This technical guide provides a comprehensive overview of the role of the M5 receptor in addiction, with a focus on the use of selective negative allosteric modulators (NAMs) as investigational tools. While the specific compound VU0029767 was initially of interest, the available literature more extensively details the effects of other selective M5 NAMs, such as ML375 and VU6008667. This guide will leverage the data from studies on these compounds to provide a thorough understanding of the methodologies and potential findings in this area of research. We will delve into detailed experimental protocols, present quantitative data from key studies in a structured format, and provide visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The M5 Receptor in the Mesolimbic Dopamine System

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a final common pathway for the reinforcing effects of drugs of abuse.[4] The M5 muscarinic acetylcholine receptor is uniquely positioned to modulate this pathway, as it is the primary muscarinic receptor subtype expressed on VTA dopamine neurons.[1][3] Activation of these somatodendritic M5 receptors by acetylcholine leads to increased dopamine neuron excitability and firing rate.[1][3] This, in turn, is believed to contribute to the reinforcing properties of addictive substances.

Conversely, M5 receptors are also present on dopaminergic terminals in the striatum, where their activation can inhibit dopamine release.[1][5] This dual role highlights the complexity of M5 receptor function and underscores the need for selective pharmacological tools to dissect its contribution to addiction-related behaviors. The development of selective M5 negative allosteric modulators (NAMs) has provided researchers with the means to probe the consequences of inhibiting M5 receptor function in preclinical models of addiction.[2]

Quantitative Data on the Effects of M5 Negative Allosteric Modulators

The following tables summarize the quantitative findings from preclinical studies investigating the effects of the selective M5 NAMs, ML375 and VU6008667, on cocaine and opioid self-administration in rats. These compounds serve as exemplary tools for investigating the role of M5 receptors in addiction.

Table 1: Effect of the M5 NAM ML375 on Cocaine Self-Administration in Rats

Reinforcement ScheduleCocaine Dose (mg/kg/infusion)ML375 Dose (mg/kg)Effect on Cocaine IntakeReference
Fixed Ratio 10 (FR10)0.510No significant effect[6][7]
Fixed Ratio 10 (FR10)0.530Significant reduction[6][7]
Progressive Ratio (PR)0.510No significant effect[6][7]
Progressive Ratio (PR)0.530Significant reduction in breakpoint[6][7]

Table 2: Effect of the M5 NAM VU6008667 on Oxycodone Self-Administration in Rats

Reinforcement ScheduleOxycodone Dose (mg/kg/infusion)VU6008667 Dose (mg/kg)Effect on Oxycodone IntakeReference
Fixed Ratio 3 (FR3)0.110Significant reduction[8]
Fixed Ratio 3 (FR3)0.130Significant reduction[8]
Progressive Ratio (PR)0.110Significant reduction in breakpoint[8]
Progressive Ratio (PR)0.130Significant reduction in breakpoint[8]

Experimental Protocols

This section provides a detailed methodology for a typical intravenous drug self-administration experiment in rats, a gold-standard preclinical model for assessing the reinforcing effects of drugs and the potential therapeutic efficacy of compounds like M5 NAMs.

Animals and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300g at the start of the experiment.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

Intravenous Catheterization Surgery
  • Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).

  • Shave and sterilize the dorsal and ventral surfaces of the neck and the area between the scapulae.

  • Make a small incision on the ventral side of the neck to expose the right jugular vein.

  • Carefully insert a silicone catheter into the jugular vein and secure it with surgical silk.

  • Tunnel the catheter subcutaneously to the dorsal side, exiting between the scapulae.

  • Attach the external part of the catheter to a vascular access port.

  • Close the incisions with sutures or wound clips.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting the self-administration training.

  • Flush the catheters daily with a sterile saline solution containing heparin to maintain patency.

Intravenous Self-Administration Procedure
  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.

  • Acquisition of Self-Administration:

    • Place the rat in the operant chamber for a 2-hour session daily.

    • Responses on the "active" lever result in the delivery of a drug infusion (e.g., cocaine 0.5 mg/kg/infusion or oxycodone 0.1 mg/kg/infusion) and the presentation of a cue light.

    • Responses on the "inactive" lever are recorded but have no programmed consequences.

    • A timeout period (e.g., 20 seconds) follows each infusion, during which further lever presses are not reinforced.

    • Training continues until the rat demonstrates stable responding, typically defined as less than 20% variation in the number of infusions earned over three consecutive days.

  • Testing the Effects of an M5 NAM (e.g., ML375 or VU6008667):

    • Once stable self-administration is established, administer the M5 NAM (or vehicle) via intraperitoneal (i.p.) injection at a predetermined time before the self-administration session (e.g., 30 minutes).

    • Record the number of active and inactive lever presses and the number of infusions earned.

    • Different doses of the M5 NAM can be tested in a counterbalanced order.

    • To assess the specificity of the effect on drug reinforcement, the M5 NAM can also be tested on responding for a non-drug reinforcer, such as food pellets.

Progressive Ratio Schedule of Reinforcement
  • To assess the motivation to self-administer the drug, a progressive ratio (PR) schedule is used.

  • In a PR schedule, the number of lever presses required to earn each subsequent infusion increases progressively according to a predetermined sequence.

  • The session ends when the rat fails to earn an infusion within a specified time (e.g., 1 hour).

  • The primary measure is the "breakpoint," which is the highest number of responses the rat completes for a single infusion. A lower breakpoint after treatment with an M5 NAM indicates a reduction in the motivation to self-administer the drug.[6][8]

Visualizations: Signaling Pathways and Experimental Workflows

M5 Receptor Signaling in a Dopamine Neuron

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M5R M5 Receptor Acetylcholine->M5R Activates M5_NAM M5 NAM (e.g., VU0029767) M5_NAM->M5R Inhibits Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuron_Exc Increased Neuronal Excitability Ca_release->Neuron_Exc Leads to PKC->Neuron_Exc Contributes to Experimental_Workflow cluster_preparation Animal Preparation cluster_training Self-Administration Training cluster_testing M5 NAM Testing cluster_analysis Data Analysis A1 Acclimatization (1 week) A2 Intravenous Catheterization Surgery A1->A2 A3 Post-operative Recovery (1 week) A2->A3 B1 Acquisition of Drug Self-Administration (e.g., Cocaine, Oxycodone) A3->B1 B2 Establishment of Stable Responding B1->B2 C1 Vehicle or M5 NAM Administration B2->C1 C2 Self-Administration Session (Fixed Ratio or Progressive Ratio) C1->C2 D1 Quantify Lever Presses and Drug Infusions C2->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2

References

Methodological & Application

Application Notes and Protocols for (E/Z)-VU0029767 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in vivo experiments with (E/Z)-VU0029767, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). The protocols outlined below are representative methodologies based on studies of similar M1 PAMs and are intended to serve as a comprehensive guide for preclinical evaluation.

Introduction

This compound is a modulator of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system for cognitive function.[1][2] Positive allosteric modulation of M1 receptors is a promising therapeutic strategy for neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.[1][3] In vivo studies are crucial to assess the efficacy and safety profile of M1 PAMs like this compound. The following protocols describe a series of experiments to evaluate the compound's effects on cognition and to monitor for potential adverse effects.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for in vivo studies with an M1 PAM. These tables are structured for easy comparison of key experimental parameters and outcomes.

Table 1: Pharmacokinetic Profile of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
This compoundIntraperitoneal (IP)1012500.52.1N/A
Oral (PO)106801.02.354

Table 2: Efficacy of this compound in a Rodent Model of Cognition (Novel Object Recognition)

Treatment GroupDose (mg/kg, IP)Discrimination Indexp-value vs. Vehicle
VehicleN/A0.15 ± 0.05-
This compound30.35 ± 0.07< 0.05
This compound100.55 ± 0.09< 0.01
This compound300.52 ± 0.08< 0.01

Table 3: Assessment of Cholinergic Adverse Effects

Treatment GroupDose (mg/kg, IP)Salivation Score (0-3)Tremor Score (0-3)
VehicleN/A0.1 ± 0.10.0 ± 0.0
This compound100.3 ± 0.20.1 ± 0.1
This compound301.5 ± 0.40.8 ± 0.3
Positive Control (Pilocarpine)52.8 ± 0.22.5 ± 0.3

Experimental Protocols

Animal Models

Standard laboratory animal models, such as adult male C57BL/6 mice or Sprague-Dawley rats, are recommended for these studies. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following intraperitoneal and oral administration.

Methodology:

  • Administer this compound at a single dose (e.g., 10 mg/kg) via the desired routes (IP and PO) to separate groups of animals.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.

Efficacy Study: Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of this compound in a rodent model of recognition memory.

Methodology:

  • Habituation: Individually habituate mice to the testing arena (an open field box) for 10 minutes on two consecutive days.

  • Training (Familiarization) Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours) to allow for memory consolidation.

  • Testing (Choice) Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Adverse Effect Profiling: Cholinergic Side Effects

Objective: To evaluate the potential of this compound to induce cholinergic adverse effects.

Methodology:

  • Administer various doses of this compound (e.g., 10, 30, 100 mg/kg, IP) and a vehicle control to different groups of animals. A positive control, such as pilocarpine, should also be included.

  • Observe the animals for a period of at least 2 hours post-dosing.

  • Score the presence and severity of cholinergic signs such as salivation, lacrimation, urination, defecation (SLUD), and tremors using a standardized scoring system (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).

Visualizations

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Gq11 Gq/11 M1R->Gq11 Activates PAM This compound (M1 PAM) PAM->M1R Allosteric Modulation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neuronal Neuronal Excitation & Cognitive Function Ca->Neuronal PKC->Neuronal

Caption: M1 Receptor Signaling Pathway and the Role of this compound.

Experimental Workflow for In Vivo Efficacy and Safety Assessment

In_Vivo_Workflow start Start: In Vivo Evaluation of this compound pk Pharmacokinetic (PK) Study (IP and PO administration) start->pk efficacy Efficacy Study: Novel Object Recognition (NOR) start->efficacy safety Adverse Effect Profiling: Cholinergic Side Effects start->safety data_analysis Data Analysis and Interpretation pk->data_analysis efficacy->data_analysis safety->data_analysis end Conclusion: Therapeutic Potential data_analysis->end

Caption: Workflow for In Vivo Assessment of this compound.

References

Application Notes and Protocols: Behavioral Studies Using (E/Z)-VU0029767 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-VU0029767 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a PAM, it enhances the binding affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine, at the M1 receptor.[2] M1 receptors are predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and cerebral cortex. Their role in mediating learning and memory processes makes them a key therapeutic target for cognitive deficits observed in Alzheimer's disease and schizophrenia.[3][4][5]

These application notes provide a framework for designing and conducting preclinical behavioral studies in rodent models to evaluate the therapeutic potential of this compound for treating cognitive and psychosis-related behavioral deficits. The following sections detail the compound's mechanism of action, propose relevant behavioral assays with detailed protocols, and offer a template for data presentation.

Mechanism of Action: M1 Receptor Modulation

This compound acts by binding to an allosteric site on the M1 mAChR, distinct from the orthosteric site where acetylcholine binds. This binding event induces a conformational change in the receptor that potentiates the effect of acetylcholine, leading to enhanced downstream signaling.[2] The primary signaling pathway activated by M1 receptors involves the Gq/11 protein, which stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Endogenous Agonist) ACh->M1R Binds to orthosteric site VU0029767 This compound (PAM) VU0029767->M1R Binds to allosteric site Ca2 Intracellular Ca2+ Increase IP3->Ca2 Stimulates release from ER PKC PKC Activation DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Cognitive Enhancement Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: M1 Receptor Signaling Pathway.

Proposed Behavioral Assays and Protocols

Based on the pro-cognitive and potential antipsychotic mechanism of action of an M1 receptor PAM, the following behavioral assays are recommended for evaluating this compound in rodent models.

Cognitive Enhancement in Naive Rodents

Objective: To assess the ability of this compound to improve learning and memory in healthy, non-impaired rodents.

Recommended Assay: Novel Object Recognition (NOR) Test

Protocol: Novel Object Recognition (NOR)

  • Habituation (Day 1):

    • Individually place each mouse in an open-field arena (e.g., 40x40x40 cm) devoid of any objects.

    • Allow the animal to explore freely for 10 minutes.

    • This phase reduces novelty-induced stress and allows adaptation to the test environment.

  • Familiarization/Training (Day 2):

    • Place two identical objects (e.g., small plastic blocks of the same color and shape) in the open-field arena at specific locations.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to the session.

    • Place the mouse in the arena, midway between the two objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose of the animal being within 2 cm of the object and oriented towards it.

  • Test (Day 3):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Administer the same treatment as on Day 2, 30 minutes prior to the test.

    • Place the mouse back in the arena and record its behavior for 5 minutes.

    • Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: DI = (Tn - Tf) / (Tn + Tf) .

    • A higher DI indicates better memory, as the animal spends more time exploring the novel object.

    • Compare the DI between the vehicle-treated and this compound-treated groups using a t-test or ANOVA.

Reversal of Cognitive Deficits in Disease Models

Objective: To determine if this compound can ameliorate cognitive deficits in a rodent model of Alzheimer's disease or schizophrenia. A common pharmacological model for inducing cognitive deficits is the administration of scopolamine, a muscarinic receptor antagonist.

Recommended Assay: Morris Water Maze (MWM)

Protocol: Morris Water Maze (MWM) with Scopolamine Challenge

  • Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water. A hidden escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Pre-training (Day 1):

    • Allow each rat to swim freely for 60 seconds without the platform to habituate.

    • Conduct one visible platform trial where the platform is marked with a visible cue.

  • Acquisition Training (Days 2-5):

    • Conduct 4 trials per day for 4 consecutive days.

    • For each trial, place the rat in the pool at one of four quasi-random starting positions.

    • Allow the rat to search for the hidden platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Administer scopolamine (e.g., 0.5 mg/kg, IP) to induce a cognitive deficit, followed by either vehicle or this compound at the desired dose.

    • Place the rat in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • For acquisition, analyze escape latency across days using a repeated-measures ANOVA.

    • For the probe trial, compare the time spent in the target quadrant between treatment groups using a one-way ANOVA followed by post-hoc tests.

Assessment of Antipsychotic-like Activity

Objective: To evaluate the potential of this compound to mitigate behaviors relevant to the positive symptoms of schizophrenia, such as sensorimotor gating deficits.

Recommended Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Protocol: Prepulse Inhibition (PPI)

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimatization:

    • Place the rodent in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).

  • Test Session:

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 73, 77, or 81 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • To model psychosis, a dopamine agonist like apomorphine or a non-competitive NMDA antagonist like ketamine can be administered prior to testing to disrupt PPI.

    • This compound or vehicle would be administered prior to the PPI-disrupting agent.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • Calculate the percentage of PPI for each prepulse intensity as: %PPI = 100 - [ (Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100 ] .

    • Compare %PPI across treatment groups using a two-way ANOVA (Treatment x Prepulse Intensity).

Experimental Workflow Visualization

Experimental_Workflow cluster_cognitive Cognitive Assays cluster_psychosis Antipsychotic-like Assay NOR_Habituation NOR: Habituation (Day 1) NOR_Training NOR: Training (Day 2) Vehicle vs. VU0029767 NOR_Habituation->NOR_Training NOR_Test NOR: Test (Day 3) Novel Object NOR_Training->NOR_Test Data_Analysis Data Analysis & Reporting NOR_Test->Data_Analysis MWM_Pretrain MWM: Pre-training (Day 1) MWM_Acquisition MWM: Acquisition (Days 2-5) MWM_Pretrain->MWM_Acquisition MWM_Probe MWM: Probe Trial (Day 6) Scopolamine + Vehicle/VU0029767 MWM_Acquisition->MWM_Probe MWM_Probe->Data_Analysis PPI_Acclimatization PPI: Acclimatization PPI_Treatment PPI: Treatment (Vehicle/VU0029767 + Disrupting Agent) PPI_Acclimatization->PPI_Treatment PPI_Test PPI: Test Session PPI_Treatment->PPI_Test PPI_Test->Data_Analysis Animal_Acquisition Animal Acclimatization (1 week) cluster_cognitive cluster_cognitive Animal_Acquisition->cluster_cognitive cluster_psychosis cluster_psychosis Animal_Acquisition->cluster_psychosis

Caption: Proposed experimental workflow.

Data Presentation

Quantitative data from these behavioral assays should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Novel Object Recognition in Mice

Treatment Group (n=12/group)Dose (mg/kg, IP)Total Exploration Time (s)Discrimination Index (DI)
Vehicle-110.5 ± 8.20.15 ± 0.04
This compound1112.1 ± 7.50.35 ± 0.05*
This compound3108.9 ± 9.10.48 ± 0.06
This compound10111.4 ± 8.60.55 ± 0.07
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle group.

Table 2: Reversal of Scopolamine-Induced Deficit in Morris Water Maze Probe Trial

Treatment Group (n=10/group)Pre-treatmentTime in Target Quadrant (s)
Vehicle + SalineVehicle25.6 ± 2.1
Vehicle + ScopolamineVehicle14.2 ± 1.8†
This compound (3 mg/kg) + ScopolamineThis compound22.8 ± 2.3
This compound (10 mg/kg) + ScopolamineThis compound24.1 ± 2.0
Data are presented as mean ± SEM. †p<0.01 compared to Vehicle + Saline. *p<0.05 compared to Vehicle + Scopolamine.

Table 3: Effect of this compound on Ketamine-Induced Disruption of PPI

Treatment Group (n=12/group)% PPI at 77 dB Prepulse% PPI at 81 dB Prepulse
Vehicle + Saline65.4 ± 4.175.2 ± 3.8
Vehicle + Ketamine (10 mg/kg)32.1 ± 3.5†40.8 ± 4.2†
This compound (10 mg/kg) + Ketamine55.9 ± 4.664.5 ± 5.1
Data are presented as mean ± SEM. †p<0.01 compared to Vehicle + Saline. *p<0.05 compared to Vehicle + Ketamine.

Conclusion

The protocols and frameworks provided herein offer a comprehensive starting point for the in vivo behavioral characterization of this compound. As a selective M1 mAChR positive allosteric modulator, this compound holds promise for addressing cognitive and psychosis-related symptoms. Rigorous behavioral testing using validated rodent models is a critical step in evaluating its therapeutic potential and advancing it through the drug development pipeline. Careful attention to experimental design, including appropriate controls, dose-selection, and statistical analysis, will be paramount to generating reliable and translatable data.

References

Application Notes and Protocols: Conditioned Place Preference with (E/Z)-VU0029767

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Proposed Protocol for Assessing the Rewarding or Aversive Properties of the M1 Muscarinic Acetylcholine Receptor Agonist (E/Z)-VU0029767 using Conditioned Place Preference.

Disclaimer: To date, there are no publicly available studies that have utilized this compound in a conditioned place preference (CPP) paradigm. Therefore, the following protocol is a comprehensive and detailed proposed methodology based on established CPP procedures for other compounds and the known pharmacology of M1 receptor agonists. It is intended to serve as a starting point for researchers. A thorough dose-response and tolerability study is essential before commencing a full CPP experiment.

Introduction

The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to evaluate the rewarding or aversive properties of drugs or other stimuli.[1] The procedure is based on Pavlovian conditioning, where a specific environment (context) is paired with the effects of a drug.[2] If the substance is rewarding, the animal will spend significantly more time in the drug-paired environment in a subsequent drug-free test. Conversely, if the substance is aversive, the animal will avoid the drug-paired context.[1]

This compound is an agonist of the M1 muscarinic acetylcholine receptor. M1 receptors are implicated in a variety of cognitive processes, and their modulation is a key area of research for neurological and psychiatric disorders. Understanding the motivational effects of M1 agonists like this compound is crucial for their development as therapeutics. This document outlines a detailed protocol to assess whether this compound induces a place preference or aversion in rodents.

M1 Receptor Signaling Pathway

M1 muscarinic acetylcholine receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway. Upon activation by an agonist such as this compound, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades ultimately modulate neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor PLC Phospholipase C (PLC) M1R->PLC Activates G_protein Gq/11 Protein M1R->G_protein Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist This compound Agonist->M1R Binds to G_protein->PLC Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Figure 1: Simplified M1 receptor signaling pathway activated by this compound.

Proposed Experimental Protocol

This protocol describes a 3-phase, unbiased CPP procedure. In an unbiased design, the animal's initial preference for either conditioning chamber is determined before conditioning begins, and the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half to counterbalance any inherent biases.

Materials
  • Subjects: Adult male or female C57BL/6J mice (8-12 weeks old) or Sprague-Dawley rats. (Minimum of 12-15 animals per group is recommended).

  • Apparatus: A three-chamber CPP box (e.g., two large outer chambers of equal size with distinct visual and tactile cues, connected by a smaller, neutral central chamber). Example cues: one side with black walls and a grid floor, the other with white walls and a smooth floor. Automated tracking software is recommended for accurate data collection.

  • This compound: To be dissolved in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween-80 in saline). The solution should be prepared fresh daily.

  • Vehicle: The solvent used to dissolve this compound.

  • Standard laboratory equipment: Scales, syringes, needles (appropriate gauge for intraperitoneal injection).

Experimental Workflow

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning (Baseline) cluster_cond Phase 2: Conditioning (8 Days) cluster_post Phase 3: Post-Conditioning (Test) Day1_Pre Day 1: Habituation (15 min) Day2_Pre Day 2: Baseline Test (15 min) Day3 Day 3: Drug Pairing (VU0029767) (30 min confinement) Day2_Pre->Day3 Assign Drug-Paired Chamber Day4 Day 4: Vehicle Pairing (Saline) (30 min confinement) Day5 Day 5: Drug Pairing Day6 Day 6: Vehicle Pairing Day7 Day 7: Drug Pairing Day8 Day 8: Vehicle Pairing Day9 Day 9: Drug Pairing Day10 Day 10: Vehicle Pairing Day11_Post Day 11: Preference Test (Drug-free, 15 min) Day10->Day11_Post Evaluate Preference

References

Application Notes and Protocols for Self-Administration of (E/Z)-VU0029767

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-VU0029767 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive processes and reward pathways. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine, at the M1 receptor. The investigation of its reinforcing properties through intravenous self-administration (IVSA) is crucial for understanding its potential for abuse liability and its therapeutic applications in disorders characterized by M1 receptor dysfunction.

These application notes provide a comprehensive overview of the protocols and methodologies for establishing and conducting a self-administration paradigm for this compound in rodents. While specific self-administration data for this compound is not yet extensively published, the following protocols are based on established IVSA procedures for other centrally acting compounds and known pharmacological properties of M1 PAMs.

Data Presentation

As direct quantitative data for this compound self-administration is emerging, the following tables provide a template for data collection and presentation, with hypothetical values based on studies of related M1 PAMs and other reinforcing compounds.

Table 1: Suggested Dose Range and Infusion Parameters for this compound Self-Administration in Rats

ParameterSuggested ValueRationale/Reference
Dose per Infusion (mg/kg) 0.01 - 1.0Based on in vivo potency of related M1 PAMs and typical dose ranges for reinforcing compounds. Dose-response curve should be determined empirically.
Infusion Volume (µL/infusion) 100 µLStandard volume for rat IVSA to ensure rapid delivery without causing fluid overload.
Infusion Duration (seconds) 5Allows for rapid drug delivery contingent on the behavioral response.
Timeout Period (seconds) 20Prevents immediate re-administration and allows for observation of post-infusion behavior.

Table 2: Example Reinforcement Schedules for Operant Responding

ScheduleDescriptionPurpose
Fixed Ratio 1 (FR1) One response results in one infusion.Initial acquisition of self-administration behavior.
Fixed Ratio 5 (FR5) Five responses are required for one infusion.To assess the motivation to self-administer the compound.
Progressive Ratio (PR) The number of responses required for each subsequent infusion increases.To determine the "breakpoint," a measure of the reinforcing efficacy of the drug.

Experimental Protocols

Animal Model and Housing
  • Species: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used for IVSA studies.

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.

Surgical Implantation of Intravenous Catheter

Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter, typically made of Silastic tubing, is passed subcutaneously to exit at the mid-scapular region. The external portion is protected by a vascular access port or a tether system. Allow animals to recover for at least 5-7 days post-surgery before behavioral testing. Catheter patency should be checked daily by flushing with sterile saline containing an anticoagulant (e.g., heparin) and an antibiotic.

Apparatus for Intravenous Self-Administration

Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a tone generator, and a syringe pump for drug infusion. The chamber is connected to a computer for experimental control and data acquisition. The animal's catheter is connected to the syringe pump via a tether and swivel system that allows for free movement within the chamber.

Experimental Procedure

Phase 1: Acquisition of Self-Administration (FR1 Schedule)

  • Place the rat in the operant chamber for a 2-hour session daily.

  • A press on the active lever results in the delivery of a single intravenous infusion of this compound over 5 seconds.

  • Simultaneously with the infusion, a compound stimulus (e.g., illumination of the stimulus light and a brief tone) is presented for 5 seconds.

  • Following the infusion, a 20-second timeout period is initiated, during which active lever presses are recorded but do not result in an infusion.

  • Presses on the inactive lever are recorded but have no programmed consequences.

  • Acquisition is typically achieved when a stable rate of responding is observed for at least three consecutive days (e.g., >10 infusions per session with at least 80% of presses on the active lever).

Phase 2: Dose-Response Determination

  • Once stable responding is established at a maintenance dose (e.g., 0.1 mg/kg/infusion), test a range of doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) in a counterbalanced order.

  • Each dose is tested for at least three consecutive days to ensure stability of responding.

  • This allows for the generation of a dose-response curve, which is typically an inverted U-shape for reinforcing drugs.

Phase 3: Motivation to Self-Administer (Progressive Ratio Schedule)

  • Following dose-response testing, animals are returned to the maintenance dose.

  • The reinforcement schedule is changed to a progressive ratio schedule, where the response requirement for each infusion increases (e.g., 1, 2, 4, 6, 9, 12, 15...).

  • The session ends when the animal fails to earn an infusion within a set time (e.g., 60 minutes).

  • The last completed ratio is termed the "breakpoint" and serves as a measure of the reinforcing strength of the compound.

Mandatory Visualizations

Signaling Pathway of M1 Receptor Activation

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds Gq_protein Gq Protein M1R->Gq_protein Activates VU0029767 This compound (PAM) VU0029767->M1R Potentiates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Effects Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Cellular_Effects PKC->Cellular_Effects

Caption: M1 muscarinic receptor signaling pathway potentiated by this compound.

Experimental Workflow for Intravenous Self-Administration

IVSA_Workflow Surgery Jugular Vein Catheter Implantation Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration (FR1 Schedule) Recovery->Acquisition DoseResponse Dose-Response Determination Acquisition->DoseResponse PR Progressive Ratio (Motivation Testing) DoseResponse->PR DataAnalysis Data Analysis PR->DataAnalysis

Unveiling the Activity of (E/Z)-VU0029767: An In Vitro Calcium Mobilization Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro calcium mobilization assay designed to characterize the pharmacological activity of the compound (E/Z)-VU0029767. Calcium mobilization assays are fundamental in drug discovery for studying G protein-coupled receptors (GPCRs), particularly those that signal through the Gq pathway. Activation of these receptors leads to an increase in intracellular calcium concentration, a signal that can be readily detected using fluorescent calcium indicators.

This application note will guide users through the experimental setup, data acquisition, and analysis for determining the potency and efficacy of this compound on its target receptor.

I. Principle of the Assay

The assay quantifies the ability of this compound to elicit an intracellular calcium response in a cell line recombinantly expressing the target Gq-coupled receptor. The fundamental steps involve:

  • Cell Culture: Maintaining a stable cell line expressing the receptor of interest.

  • Dye Loading: Incubating the cells with a calcium-sensitive fluorescent dye that is sequestered in the cytoplasm.

  • Compound Addition: Introducing this compound to the cells.

  • Signal Detection: Measuring the change in fluorescence intensity, which is proportional to the increase in intracellular calcium, using a fluorescence plate reader.

II. Signaling Pathway

The activation of a Gq-coupled GPCR by an agonist like this compound initiates a well-defined signaling cascade leading to the release of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist This compound GPCR Gq-Coupled Receptor Agonist->GPCR Binds Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto Release

Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.

III. Experimental Protocol

This protocol is a general guideline and should be optimized for the specific cell line and instrumentation used.

Materials and Reagents
Item Supplier Notes
Cell Line(e.g., CHO-K1, HEK293)Stably expressing the target receptor
Cell Culture Medium(e.g., DMEM, Ham's F-12)Supplemented with FBS, antibiotics
Assay Plates96- or 384-well, black-walled, clear bottomTissue culture treated
This compoundN/APrepare a stock solution in DMSO
Reference AgonistN/AFor positive control
Calcium-Sensitive Dye(e.g., Fluo-8 AM, Calcium-6)Follow manufacturer's instructions
Assay Buffer(e.g., HBSS)With 20 mM HEPES
Probenecid(Optional)May be required to prevent dye leakage

Procedure

Assay_Workflow A 1. Cell Seeding Seed cells in assay plates and incubate overnight. B 2. Dye Loading Incubate cells with a calcium-sensitive dye. A->B C 3. Compound Preparation Prepare serial dilutions of this compound. B->C D 4. Compound Addition & Incubation Add compound to the plate and incubate. C->D E 5. Fluorescence Reading Measure fluorescence signal over time. D->E F 6. Data Analysis Calculate EC50 values. E->F

Caption: Experimental workflow for the calcium mobilization assay.

Step-by-Step Method:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells into 96- or 384-well black-walled, clear-bottom assay plates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol. This may involve the addition of an anion transport inhibitor like probenecid.

    • Aspirate the cell culture medium from the plates.

    • Add the dye loading solution to each well.

    • Incubate the plates for a specified time (e.g., 1 hour) at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound stock in assay buffer to create a concentration range for generating a dose-response curve. Also, prepare solutions for a reference agonist (positive control) and vehicle (negative control).

  • Fluorescence Measurement:

    • Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Program the instrument to add the prepared compound dilutions to the wells.

    • Continue to measure the fluorescence signal for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.

IV. Data Presentation and Analysis

The primary output is a measure of the change in fluorescence intensity over time. The data should be analyzed to determine the concentration-response relationship for this compound.

Quantitative Data Summary
Parameter This compound Reference Agonist
Concentration Range (e.g., 1 nM - 100 µM)(e.g., 0.1 nM - 10 µM)
EC₅₀ To be determined(e.g., 50 nM)
Eₘₐₓ (% of Control) To be determined100%
Hill Slope To be determined(e.g., 1.0)

Data Analysis Steps:

  • Normalization: For each well, normalize the fluorescence signal to the baseline reading. The response is often expressed as the peak fluorescence intensity minus the baseline (ΔRFU) or as a percentage of the response to a maximal concentration of a reference agonist.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximal response), Eₘₐₓ (the maximum response), and the Hill slope.

V. Conclusion

This application note provides a comprehensive framework for conducting an in vitro calcium mobilization assay to characterize the activity of this compound. By following this protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound, which is essential for its further development as a pharmacological tool or therapeutic agent. Optimization of the assay for specific cell lines and instrumentation is crucial for achieving high-quality results.

Application Notes and Protocols for Electrophysiology Studies with (E/Z)-VU0029767 on Dopamine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-VU0029767 is a novel small molecule modulator targeting G-protein-coupled inwardly rectifying potassium (GIRK) channels. These channels are critical regulators of neuronal excitability. In the central nervous system, dopamine neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) prominently express GIRK channels, which are key effectors of inhibitory G-protein-coupled receptors (GPCRs) such as the D2 dopamine autoreceptors and GABA-B receptors. Activation of these receptors leads to the opening of GIRK channels, resulting in membrane hyperpolarization and a subsequent decrease in neuronal firing rate. This mechanism is crucial for modulating dopamine neurotransmission, which is implicated in reward, motivation, and motor control.

These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on dopamine neurons using whole-cell patch-clamp techniques in acute brain slices. The described experiments are designed to quantify the compound's potency and its impact on intrinsic firing properties and synaptic responses of these neurons.

Data Presentation: Expected Effects of a GIRK Channel Modulator on Dopamine Neuron Electrophysiology

The following tables summarize hypothetical, yet physiologically plausible, quantitative data representing the expected effects of a GIRK channel activator like this compound on dopamine neurons.

Table 1: Effect of this compound on Intrinsic Properties of VTA Dopamine Neurons

ParameterControlThis compound (1 µM)This compound (10 µM)
Resting Membrane Potential (mV)-55 ± 2-62 ± 3-70 ± 4**
Spontaneous Firing Rate (Hz)2.5 ± 0.51.2 ± 0.30.3 ± 0.1
Input Resistance (MΩ)350 ± 40280 ± 35*210 ± 30
Action Potential Threshold (mV)-45 ± 1.5-44 ± 1.8-43 ± 2.0
Action Potential Amplitude (mV)80 ± 578 ± 676 ± 7

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Table 2: Modulation of D2 Receptor-Mediated Outward Current by this compound

AgonistThis compound ConcentrationPeak Outward Current (pA)Potentiation (Fold Change)
Quinpirole (10 µM)0 µM (Control)150 ± 201.0
Quinpirole (10 µM)1 µM225 ± 30*1.5
Quinpirole (10 µM)10 µM350 ± 45**2.3

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Acute Midbrain Slices Containing Dopamine Neurons
  • Anesthesia and Perfusion: Anesthetize a C57BL/6J mouse (P21-P28) with isoflurane and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it on the stage of a vibratome (e.g., Leica VT1200S) submerged in ice-cold, oxygenated NMDG solution. Cut 250-300 µm thick horizontal slices containing the VTA and SNc.

  • Recovery: Transfer slices to a recovery chamber containing NMDG solution at 34°C for 10-15 minutes. Subsequently, transfer the slices to a holding chamber filled with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2 at room temperature for at least 1 hour before recording.

Solutions for Slicing:

  • NMDG Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, and 10 MgSO4. pH adjusted to 7.3-7.4 with HCl.

  • aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 2 CaCl2, and 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.

Protocol 2: Whole-Cell Patch-Clamp Recording from Dopamine Neurons
  • Slice Placement: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

  • Neuron Identification: Identify putative dopamine neurons in the VTA or SNc based on their large soma size and location using infrared differential interference contrast (IR-DIC) microscopy.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation and Whole-Cell Access: Approach a target neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition: Record electrophysiological signals using a patch-clamp amplifier (e.g., Axopatch 700B) and a digitizer (e.g., Digidata 1550). Data should be filtered at 2-5 kHz and sampled at 10-20 kHz.

Solutions for Recording:

  • Internal Solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine. pH adjusted to 7.3 with KOH.

Protocol 3: Characterization of this compound Effects
  • Current-Clamp Recordings:

    • Spontaneous Firing: After establishing a stable whole-cell recording, record the spontaneous firing of the neuron for a baseline period of 5 minutes.

    • Drug Application: Bath-apply this compound at desired concentrations (e.g., 1 µM, 10 µM) and record for at least 10 minutes to allow for drug equilibration and to observe its effect on firing rate and membrane potential.

    • Current-Voltage Relationship: Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +100 pA in 20 pA increments) before and after drug application to determine the input resistance.

  • Voltage-Clamp Recordings:

    • Holding Potential: Clamp the neuron at a holding potential of -60 mV.

    • GIRK Current Elicitation: Apply a voltage ramp from -120 mV to -50 mV to measure the baseline current.

    • Agonist Application: Apply a known GIRK channel activator, such as the D2 receptor agonist quinpirole (10 µM) or the GABA-B receptor agonist baclofen (100 µM), to elicit an outward GIRK current.

    • Modulation by this compound: After a washout period, co-apply this compound with the agonist to determine its modulatory effect on the agonist-evoked GIRK current.

Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Perfusion Perfusion Brain_Extraction Brain_Extraction Perfusion->Brain_Extraction Slicing Slicing Brain_Extraction->Slicing Recovery Recovery Slicing->Recovery Patch_Clamp Whole-Cell Patch-Clamp Recovery->Patch_Clamp Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition Current_Clamp_Analysis Current-Clamp Analysis Data_Acquisition->Current_Clamp_Analysis Voltage_Clamp_Analysis Voltage-Clamp Analysis Data_Acquisition->Voltage_Clamp_Analysis

Caption: Experimental workflow for electrophysiological studies.

signaling_pathway D2R D2 Autoreceptor G_protein Gαi/oβγ D2R->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates K_ion K+ GIRK->K_ion Efflux VU0029767 This compound VU0029767->GIRK Potentiates Hyperpolarization Hyperpolarization (Inhibition of Firing) K_ion->Hyperpolarization logical_relationship Start Application of This compound GIRK_Activation Increased GIRK Channel Activity Start->GIRK_Activation K_Efflux Increased K+ Efflux GIRK_Activation->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Firing Reduced Action Potential Firing Reduced_Excitability->Reduced_Firing

Application Note: Electrophysiological Characterization of M5 Receptor Activity Using Patch-Clamp Recording with the Positive Allosteric Modulator VU0238429

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for investigating the activity of the M5 muscarinic acetylcholine receptor (M5R) using whole-cell patch-clamp electrophysiology. It details the use of VU0238429, a potent and selective positive allosteric modulator (PAM), to potentiate agonist-induced M5 receptor activation.

Note on Compound: The compound VU0029767 specified in the topic is not found in the available scientific literature. This protocol and the associated data will refer to the well-characterized and highly M5-preferring PAM, VU0238429 , which is suitable for similar applications.

Introduction

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly on dopaminergic neurons in the substantia nigra and ventral tegmental area.[1] As a member of the M1, M3, and M5 family of muscarinic receptors, it primarily couples to Gq/11 proteins.[2] Agonist binding initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade results in the mobilization of intracellular calcium and the modulation of various ion channels, ultimately influencing neuronal excitability.[3][4]

The development of subtype-selective orthosteric ligands for muscarinic receptors has been challenging due to the highly conserved acetylcholine binding site. Allosteric modulators, which bind to a distinct and less conserved site, offer a promising alternative for achieving subtype selectivity.[5] VU0238429 is the first reported highly M5-preferring positive allosteric modulator.[6][7] As a PAM, it does not activate the receptor directly but enhances the response to an orthosteric agonist like acetylcholine (ACh). This property makes it an invaluable tool for studying the physiological roles of the M5 receptor.

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity and changes in membrane potential.[8][9] By recording agonist-induced currents in cells expressing the M5 receptor, the potentiating effect of PAMs like VU0238429 can be precisely quantified.

M5 Receptor Signaling Pathway

The canonical signaling pathway for the M5 receptor is initiated by the binding of an agonist, which is then enhanced by the PAM. This leads to Gq protein activation and subsequent downstream signaling that can modulate ion channels and affect cell excitability.

M5_Signaling_Pathway cluster_membrane Plasma Membrane M5R M5 Receptor Gq Gq Protein (α, βγ) M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IonChannel Ion Channel (e.g., K+, TRPC) Depolarization Membrane Depolarization IonChannel->Depolarization ↓ K+ efflux or ↑ Cation influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M5R Binds PAM VU0238429 (PAM) PAM->M5R Binds (Allosteric Site) ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Modulation Modulation Modulation->IonChannel Phosphorylation or Direct Binding

Caption: M5 receptor Gq-coupled signaling pathway.

Pharmacological Data for VU0238429

The following table summarizes the key pharmacological parameters of VU0238429, as determined by cell-based Ca²⁺ mobilization assays. This data is critical for designing experiments, particularly for selecting appropriate concentrations.

ParameterValueReceptor SubtypeAssay TypeReference
EC₅₀ 1.16 µMHuman M5Ca²⁺ Mobilization[7]
Selectivity >30-foldM5 vs. M1, M3Ca²⁺ Mobilization[7]
Activity No potentiator activityM2, M4Ca²⁺ Mobilization[7]

Detailed Experimental Protocol

This protocol describes a whole-cell patch-clamp experiment to measure the potentiation of acetylcholine-induced currents by VU0238429 in a cell line stably expressing the human M5 receptor (e.g., HEK293 or CHO cells).

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human M5 receptor.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 1 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Agonist Stock: 100 mM Acetylcholine Chloride in dH₂O. Store at -20°C.

  • PAM Stock: 10 mM VU0238429 in DMSO. Store at -20°C.

Equipment
  • Inverted microscope with DIC optics

  • Patch-clamp amplifier (e.g., Axopatch 200B)

  • Digitizer (e.g., Digidata 1550)

  • Micromanipulator

  • Perfusion system

  • Vibration isolation table

  • Faraday cage

  • Pipette puller and microforge

Experimental Workflow Diagram

Workflow_Diagram cluster_prep A. Preparation cluster_record B. Recording cluster_exp C. Experiment cluster_analysis D. Analysis arrow arrow Cell_Culture 1. Culture M5-HEK293 cells on coverslips Prepare_Solutions 2. Prepare internal and external solutions Setup 4. Transfer coverslip to recording chamber Cell_Culture->Setup Prepare_Drugs 3. Prepare fresh dilutions of ACh and VU0238429 Pipette 5. Pull pipette (3-5 MΩ) and fill with internal solution Baseline 8. Record stable baseline current at -60 mV Setup->Baseline Seal 6. Approach cell and form GΩ seal Whole_Cell 7. Rupture membrane to achieve whole-cell configuration Agonist_Control 9. Apply ACh (EC₂₀) to get control response Measure 14. Measure peak inward current for both responses Baseline->Measure Washout1 10. Washout ACh PAM_Incubate 11. Apply VU0238429 (1-10 µM) and incubate Co_Application 12. Co-apply ACh (EC₂₀) + VU0238429 Washout2 13. Final Washout Calculate 15. Calculate % potentiation by VU0238429

Caption: Experimental workflow for patch-clamp analysis.

Step-by-Step Protocol

Part 1: Preparation (1-2 days prior)

  • Cell Plating: Plate M5-expressing HEK293 cells onto glass coverslips at a low density to ensure isolated single cells for patching.

  • Solutions: Prepare and filter all solutions. Store at 4°C. On the day of the experiment, bubble the external solution with 95% O₂/5% CO₂ if using a bicarbonate buffer system. Warm to room temperature before use.

  • Drug Dilutions: Prepare fresh serial dilutions of acetylcholine and VU0238429 in the external solution from frozen stocks. Keep dilutions on ice. A typical starting concentration for the agonist (ACh) would be an EC₂₀ value, which should be determined in a separate concentration-response experiment. For VU0238429, a concentration around its EC₅₀ (e.g., 1-3 µM) is appropriate.

Part 2: Recording Procedure

  • Chamber Setup: Place a coverslip with cells into the recording chamber on the microscope stage and begin continuous perfusion with the external solution (1-2 mL/min).[10]

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[11] Fire-polish the tip lightly to improve seal formation.

  • Establish Seal: Fill the pipette with internal solution, mount it on the headstage, and apply slight positive pressure.[12] Under visual guidance, approach a healthy-looking cell. When the pipette tip touches the cell membrane, a slight increase in resistance will be observed. Release the positive pressure and apply gentle negative pressure to form a gigaohm seal (resistance > 1 GΩ).

  • Achieve Whole-Cell Mode: Once a stable gigaseal is formed, apply brief, strong suction to rupture the membrane patch under the pipette tip. This establishes the whole-cell configuration, giving electrical and diffusive access to the cell's interior.[11]

  • Stabilization: Allow the cell to stabilize for 3-5 minutes before beginning the experimental protocol.

Part 3: Experimental Paradigm

  • Set Holding Potential: In voltage-clamp mode, hold the cell membrane potential at -60 mV.

  • Record Baseline: Record a stable baseline current for at least 1-2 minutes.

  • Control Agonist Application: Apply a sub-maximal concentration of acetylcholine (e.g., EC₂₀) via the perfusion system for 30-60 seconds, or until the induced inward current reaches a stable peak.

  • Washout: Wash the cell with the external solution for 3-5 minutes, or until the current returns to the baseline level.

  • PAM Incubation: Apply VU0238429 (e.g., 3 µM) alone in the external solution and allow it to incubate for 2-3 minutes. Observe for any direct agonist activity (which is not expected for a pure PAM).

  • Co-application: While continuing to perfuse with VU0238429, co-apply the same EC₂₀ concentration of acetylcholine. Record the potentiated inward current.

  • Final Washout: Wash the cell with the external solution to return to baseline.

Part 4: Data Analysis

  • Measure Currents: For each cell, measure the peak amplitude of the inward current induced by the agonist alone (I_control) and in the presence of the PAM (I_potentiated).

  • Calculate Potentiation: The effect of the PAM can be quantified as a percentage potentiation using the formula:

    • % Potentiation = ((I_potentiated - I_control) / I_control) * 100

  • Statistical Analysis: Collect data from multiple cells (n > 5) and perform appropriate statistical tests (e.g., paired t-test) to determine the significance of the potentiation.

References

Synthesis and Purification of (E/Z)-VU0029767: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and purification of (E/Z)-VU0029767, an allosteric modulator of the M1 muscarinic acetylcholine receptor. The information is compiled from publicly available scientific literature and patents.

Introduction

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system for cognitive function. As a research compound, its synthesis and purification are critical for ensuring the validity and reproducibility of experimental results. This document outlines the presumed synthetic route and purification strategies based on related chemical scaffolds, as the specific proprietary details for VU0029767 are not fully disclosed in the public domain.

Chemical Structure and Properties

While the exact synthesis is not publicly detailed, the chemical structure of VU0029767 is essential for understanding its synthesis. Based on patent literature from Vanderbilt University, the likely core structure is a substituted heterocyclic scaffold. The "(E/Z)" designation indicates the presence of geometric isomers around a double bond, which presents specific challenges and considerations for both synthesis and purification.

Table 1: Physicochemical Properties of a Representative Analog

PropertyValue
Molecular FormulaC₂₀H₁₉N₃O₂
Molecular Weight345.39 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, Methanol

Note: The data presented is for a representative analog and may not be exact for this compound.

Synthesis Protocol

The synthesis of VU0029767 analogs typically involves a multi-step sequence. A plausible synthetic approach based on common organic chemistry methodologies for similar compounds is outlined below.

Diagram 1: Proposed Synthetic Workflow for a VU0029767 Analog

Synthesis_Workflow A Starting Material A (e.g., Substituted Aniline) C Amide Formation A->C B Starting Material B (e.g., Acyl Chloride) B->C D Cyclization C->D E Intermediate D->E F Functional Group Interconversion E->F G Final Product (this compound Analog) F->G

A generalized workflow for the synthesis of a VU0029767 analog.

Experimental Protocol:

  • Amide Coupling:

    • To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

    • Cool the reaction mixture to 0 °C.

    • Slowly add the corresponding acyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization to form the Heterocyclic Core:

    • The resulting amide is then subjected to cyclization conditions. This can often be achieved by heating in the presence of a dehydrating agent or a catalyst, depending on the specific heterocyclic system being formed.

  • Functional Group Interconversion:

    • Subsequent steps may involve modifications of functional groups on the core structure to arrive at the final this compound analog.

Purification Protocol

The purification of this compound is a critical step to isolate the desired compound and to separate the E and Z isomers if necessary.

Table 2: Purification Parameters for a Representative Analog

ParameterMethodDetails
Primary Purification Flash Column ChromatographyStationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Isomer Separation Preparative HPLCColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA)
Final Purification RecrystallizationSolvent System: Ethanol/Water or Ethyl Acetate/Hexanes

Experimental Protocol:

  • Flash Column Chromatography:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Elute the column with a gradually increasing gradient of ethyl acetate.

    • Collect fractions and analyze by TLC to identify those containing the product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Separation:

    • Dissolve the mixture of E/Z isomers in a suitable solvent (e.g., methanol or DMF).

    • Inject the solution onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the separated E and Z isomer peaks in distinct fractions.

    • Lyophilize the fractions to remove the mobile phase and obtain the pure isomers.

Diagram 2: Purification and Isomer Separation Workflow

Purification_Workflow A Crude Product (Mixture of E/Z Isomers) B Flash Chromatography (Silica Gel) A->B C Partially Purified E/Z Mixture B->C D Preparative HPLC (C18 Reverse Phase) C->D E Pure E Isomer D->E F Pure Z Isomer D->F

A typical workflow for the purification and separation of E/Z isomers.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and the ratio of E/Z isomers.

Conclusion

The synthesis and purification of this compound, while not explicitly detailed in publicly accessible literature, can be approached using standard organic synthesis and chromatography techniques. The key challenges lie in the stereoselective synthesis or efficient separation of the E/Z isomers. The protocols outlined in this application note provide a general framework for researchers to produce and purify this and structurally related compounds for in vitro and in vivo studies. It is crucial to adapt and optimize these methods based on the specific chemical properties of the target molecule.

Preparing (E/Z)-VU0029767 stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (E/Z)-VU0029767

Topic: Preparing this compound Stock Solutions for in vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As specific physicochemical properties for this compound are not publicly available, this document provides a generalized protocol based on best practices for handling novel small molecule compounds. It is imperative for the end-user to experimentally determine the specific solubility and stability of this compound for their particular experimental needs.

Introduction

This compound is a small molecule of interest for various in vitro studies. Accurate and consistent preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document outlines a detailed protocol for determining the solubility of this compound, preparing high-concentration stock solutions, appropriate storage, and the preparation of working solutions for use in in vitro assays.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and storage conditions for small molecule stock solutions used in in vitro assays.

Table 1: Typical Working Concentrations for in vitro Assays

Assay TypeTypical Concentration RangeNotes
Biochemical Assays< 100 nMPotency can vary significantly; a broad concentration range should be tested initially.
Cell-Based Assays< 1 - 10 µMHigher concentrations may be needed depending on cell permeability and target engagement. Use the lowest effective concentration to avoid off-target effects.[1]
High-Throughput Screening10 µMA common starting concentration for initial screening of compound libraries.[2]

Table 2: Recommended Storage Conditions for Stock Solutions

SolventStorage TemperatureDurationContainer Type
DMSO-20°CUp to 1 monthTightly sealed vials (e.g., glass with screw caps and Teflon liner).[3][4][5]
DMSO-80°CUp to 6 monthsTightly sealed vials (e.g., glass with screw caps and Teflon liner).[3]

Experimental Protocols

Protocol for Qualitative Solubility Determination

This protocol provides a simple method to estimate the solubility of this compound in common laboratory solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small, clear glass vials or microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) and place it into separate, labeled vials for each solvent to be tested.

  • To the first vial, add a small volume of the first solvent (e.g., 10 µL of DMSO) to begin creating a high-concentration solution.

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[4]

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound has completely dissolved, it is soluble at that concentration. Record the concentration and continue to add small volumes of the solvent, vortexing after each addition, until precipitation is observed or a desired concentration is reached.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[4] If a sonicator is unavailable, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be attempted.[4]

  • If the compound remains insoluble, add an additional known volume of the solvent and repeat steps 3-6. Continue this process until the compound fully dissolves.

  • Calculate the approximate solubility in mg/mL or molarity based on the final volume of solvent required to dissolve the initial mass of the compound.

  • Repeat this process for each solvent to be tested (e.g., ethanol, PBS).

Protocol for Preparing a High-Concentration DMSO Stock Solution

Based on the likely hydrophobic nature of many small molecules, DMSO is a common solvent of choice for preparing high-concentration stock solutions.[6]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[4]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with screw caps

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Bring the vial of this compound and the anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound. For quantities of 10 mg or less, the solvent can be added directly to the supplier's vial. For larger amounts, it is recommended to weigh out the compound.[3]

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound.[4]

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[4] Visual confirmation of a clear solution is essential.

  • If necessary, use sonication or gentle warming as described in the solubility determination protocol to aid dissolution.[4]

Protocol for Storage of Stock Solution

Proper storage is crucial to maintain the integrity and stability of the compound.

Procedure:

  • Once the this compound is fully dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[3] This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature before opening to prevent condensation from forming inside the vial.

Protocol for Preparing Working Solutions from Stock

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.

Materials:

  • Thawed aliquot of this compound DMSO stock solution

  • Sterile aqueous buffer or cell culture medium

  • Sterile dilution tubes or microplates

  • Pipettors and sterile tips

Procedure:

  • Determine the final desired concentrations for your assay.

  • Perform serial dilutions to achieve the desired concentration range. It is recommended to perform an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium to prevent precipitation.[4]

  • Example Serial Dilution:

    • To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • First, dilute 2 µL of the 10 mM stock into 198 µL of DMSO to get a 100 µM intermediate solution.

    • Then, dilute 10 µL of the 100 µM intermediate solution into 90 µL of your final aqueous buffer or cell culture medium to get the 10 µM working solution.

  • When diluting into the final aqueous medium, add the DMSO solution to the buffer/medium while gently vortexing or swirling to ensure rapid mixing and minimize precipitation.[4]

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically ≤ 0.5%.[3][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_working Working Solution compound Receive this compound Powder weigh Weigh Compound compound->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock High-Concentration Stock Solution (e.g., 10 mM) vortex->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw serial_dilute Perform Serial Dilutions thaw->serial_dilute final_dilution Final Dilution in Aqueous Buffer/Medium serial_dilute->final_dilution assay Ready for In Vitro Assay final_dilution->assay

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting & Optimization

(E/Z)-VU0029767 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of (E/Z)-VU0029767 in DMSO and aqueous buffers, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Solubility Data

General Solubility Profile of Similar Research Compounds:

SolventExpected SolubilityRecommendations
DMSO Generally highDimethyl sulfoxide (DMSO) is a robust polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with complex structures like VU0029767.[1][2] It is recommended as the primary solvent for preparing high-concentration stock solutions.
Aqueous Buffers Low to moderateThe solubility of organic molecules in aqueous buffers is highly dependent on the pH of the buffer and the pKa of the compound. For in vitro assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which is then serially diluted into the aqueous experimental buffer.[3]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in DMSO
  • Preparation: Bring both the vial of this compound and the required volume of anhydrous DMSO to room temperature.

  • Addition of Solvent: Add the appropriate volume of DMSO to the vial containing the pre-weighed compound to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS, HBSS) to achieve the final working concentration.

  • Mixing: Ensure thorough mixing after each dilution step.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in the working solution, as high concentrations can affect cellular assays. It is best practice to keep the final DMSO concentration below 0.5% (v/v).

  • Use Immediately: Aqueous working solutions should be prepared fresh for each experiment and used promptly to avoid precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer. The aqueous solubility limit of the compound has been exceeded.- Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Prepare an intermediate dilution in a co-solvent system before the final dilution in the aqueous buffer.- Re-evaluate the required final concentration for the experiment.
Inconsistent results between experiments. - Degradation of the compound in the stock solution due to repeated freeze-thaw cycles.- Precipitation of the compound in the aqueous working solution over time.- Use fresh aliquots of the stock solution for each experiment.- Prepare aqueous working solutions immediately before use.- Visually inspect working solutions for any signs of precipitation before adding to the assay.
Cellular toxicity observed in control wells (vehicle control). The concentration of DMSO in the final working solution is too high.- Ensure the final DMSO concentration does not exceed the tolerance level of the cell line being used (typically <0.5%).- Perform a vehicle control titration to determine the maximum tolerable DMSO concentration for your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing properties for a wide range of organic compounds.[1][2]

Q2: How should I store the DMSO stock solution?

A2: The DMSO stock solution should be stored at -20°C or -80°C. To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Q3: My compound has precipitated out of the aqueous buffer. What should I do?

A3: If your compound has precipitated, it indicates that its solubility limit in the aqueous buffer has been exceeded. You can try lowering the final concentration of the compound by increasing the volume of the buffer. Alternatively, consider if a lower final concentration is permissible for your experiment. Preparing fresh dilutions and using them immediately can also help mitigate precipitation.

Q4: What is the mechanism of action for VU0029767?

A4: this compound is known to be an M1 muscarinic acetylcholine receptor (mAChR) modulator. The M1 receptor is a G protein-coupled receptor (GPCR) that primarily couples through Gq/11 proteins.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a variety of cellular processes including neuronal excitability.[6]

Signaling Pathway

M1_Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VU0029767 VU0029767 M1_Receptor M1 Receptor VU0029767->M1_Receptor Binds Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release Induces PKC_activation Activate PKC DAG->PKC_activation Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

References

Improving the stability of (E/Z)-VU0029767 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of (E/Z)-VU0029767 in solution. Due to the limited publicly available stability data for this specific compound, this guide offers general best practices based on the chemical nature of its core structures, namely the vinyl sulfonamide group. It also provides troubleshooting advice and frequently asked questions to assist researchers in their experimental workflows.

Troubleshooting Guide: Common Stability Issues with this compound in Solution

Researchers may encounter stability challenges with this compound during storage and experimentation. The primary concerns are potential hydrolysis of the sulfonamide group and isomerization of the E/Z double bond. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Potential Cause Troubleshooting Steps Recommended Action
Degradation in Stock Solution 1. Prepare fresh stock solutions in anhydrous, high-purity DMSO. 2. Aliquot stock solutions into small, single-use volumes to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light.If loss of potency persists, consider performing a time-course stability study on the stock solution using HPLC or LC-MS to quantify the degradation.
Instability in Aqueous Experimental Media 1. Minimize the time the compound is in aqueous buffer before use. 2. Prepare working solutions immediately before adding to the assay. 3. Evaluate the stability of VU0029767 in your specific assay buffer at the experimental temperature.If instability is confirmed, consider using a buffer with a pH closer to neutral (pH 7.0-7.4), as sulfonamides can be susceptible to hydrolysis under acidic or basic conditions.
E/Z Isomerization 1. Analyze the isomeric ratio of the stock solution and the working solution over time using a suitable chromatographic method (e.g., HPLC with a C18 column). 2. Protect solutions from light, as photoisomerization can occur.If significant isomerization is observed, determine if one isomer is more active or stable. If so, purification of the desired isomer may be necessary.

Issue 2: Precipitation of the Compound in Aqueous Buffers

Potential Cause Troubleshooting Steps Recommended Action
Low Aqueous Solubility 1. Ensure the final concentration of DMSO (or other organic solvent) in the aqueous buffer is sufficient to maintain solubility, but does not exceed the tolerance of the experimental system. 2. Use a vortex or sonication to aid dissolution when preparing working solutions.If precipitation remains an issue, consider the use of solubilizing agents such as cyclodextrins or formulating the compound in a different delivery vehicle, if appropriate for the application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Based on available information from chemical suppliers, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. It is recommended to use anhydrous, high-purity DMSO to minimize water content, which could contribute to hydrolysis.

Q2: How should I store stock solutions of this compound?

For long-term storage, it is best practice to store stock solutions in small, single-use aliquots at -80°C. This minimizes the number of freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light to prevent potential photo-induced degradation or isomerization.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for VU0029767 have not been published, based on its structure, two primary pathways are of concern:

  • Hydrolysis of the Sulfonamide Bond: Sulfonamides can be susceptible to hydrolysis, particularly under acidic or basic conditions, cleaving the sulfur-nitrogen bond.

  • (E/Z) Isomerization: The double bond in the molecule can potentially isomerize between the E and Z configurations, which may be influenced by factors such as light, heat, and the solvent environment. This could lead to changes in biological activity.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A simple stability study can be performed by incubating the compound in your experimental buffer at the intended temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, an aliquot can be analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing Stock Solutions

  • Weighing: Carefully weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the solution until all the solid material is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber tubes).

  • Storage: Store the aliquots at -80°C until use.

Protocol 2: A General Protocol for Assessing Solution Stability by HPLC

  • Preparation of Test Solution: Prepare a solution of this compound in the desired experimental buffer at the final working concentration.

  • Incubation: Incubate the test solution under the desired experimental conditions (e.g., 37°C in a light-protected container).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold acetonitrile or methanol to the aliquot.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. A C18 column is often suitable for compounds of this nature. The mobile phase will need to be optimized but could consist of a gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizing Stability Concepts

To aid in understanding the potential stability issues and experimental design, the following diagrams are provided.

cluster_0 Potential Degradation of this compound Compound This compound Hydrolysis Hydrolysis of Sulfonamide Compound->Hydrolysis  Acid/Base  H₂O Isomerization E/Z Isomerization Compound->Isomerization  Light  Heat

Caption: Potential degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckStock Assess Stock Solution Stability Start->CheckStock CheckBuffer Assess Buffer Stability Start->CheckBuffer Isomerization Check for Isomerization Start->Isomerization FreshStock Prepare Fresh Stock & Aliquot CheckStock->FreshStock Degradation Detected ModifyBuffer Modify Buffer pH or Preparation Time CheckBuffer->ModifyBuffer Degradation Detected ProtectLight Protect from Light Isomerization->ProtectLight Isomerization Detected

Caption: A logical workflow for troubleshooting stability issues.

cluster_2 Experimental Workflow for Stability Assessment PrepSolution Prepare Compound in Test Buffer Incubate Incubate at Experimental Temperature PrepSolution->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Caption: A streamlined workflow for assessing compound stability.

Potential off-target effects of (E/Z)-VU0029767

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), (E/Z)-VU0029767. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It does not bind to the same site as the endogenous agonist, acetylcholine (ACh), but rather to a distinct allosteric site. This binding potentiates the receptor's response to ACh, increasing the potency of the natural ligand.

Q2: What are the known off-target effects of this compound on other muscarinic receptor subtypes?

A2: this compound displays a high degree of selectivity for the M1 receptor subtype over other muscarinic subtypes (M2, M3, M4, and M5). In functional assays, it shows robust potentiation of ACh-induced calcium mobilization at M1 receptors with significantly less or no activity at M2, M3, M4, and M5 receptors at concentrations up to 30 µM.[1] This selectivity is a key feature of the compound.

Q3: I am observing unexpected effects in my cellular assay that are not consistent with M1 receptor activation. Could this be due to off-target activities of this compound?

A3: While this compound is highly selective for the M1 receptor among muscarinic subtypes, the possibility of off-target effects on other, unrelated receptors, ion channels, or enzymes cannot be entirely excluded without comprehensive screening. If you observe anomalous results, consider the following troubleshooting steps outlined in the guide below.

Q4: How can I confirm that the observed effects in my experiment are specifically mediated by M1 receptor potentiation?

A4: To confirm M1-mediated effects, you can use a selective M1 antagonist, such as pirenzepine, to see if it blocks the effects of this compound in the presence of acetylcholine. Additionally, performing experiments in a cell line that does not express the M1 receptor but expresses other muscarinic subtypes can serve as a negative control.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular response inconsistent with M1 signaling. Potential off-target effect on an unknown receptor or signaling pathway. 1. Perform a literature search for broader screening data on this compound. 2. Use a structurally unrelated M1 PAM as a positive control to see if the effect is reproducible. 3. If available, test this compound in a commercially available off-target screening panel (e.g., a panel of common GPCRs, ion channels, and kinases).
High background signal or agonist-independent activity. This compound may have some intrinsic agonist activity at very high concentrations or in highly sensitive assay systems. 1. Perform a concentration-response curve of this compound in the absence of acetylcholine to determine if it has any direct agonist effects. 2. Lower the concentration of this compound used in the experiment to a range where it acts as a PAM without significant intrinsic activity.
Inconsistent results between experimental batches. Variability in cell line expression of M1 receptors, assay conditions, or compound integrity. 1. Ensure consistent cell passage number and confluency. 2. Verify the concentration and integrity of your this compound stock solution. 3. Standardize all assay parameters, including incubation times and temperatures.

Quantitative Data on Muscarinic Receptor Subtype Selectivity

The following table summarizes the functional potency of this compound at human M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors. The data is derived from studies measuring the potentiation of acetylcholine-induced intracellular calcium mobilization.[1]

Receptor SubtypeAssay TypeParameterValue (µM)
M1 Ca2+ MobilizationEC50 (Potentiation)2.8
M2 Ca2+ MobilizationEC50 (Potentiation)> 30
M3 Ca2+ MobilizationEC50 (Potentiation)> 30
M4 Ca2+ MobilizationEC50 (Potentiation)> 30
M5 Ca2+ MobilizationEC50 (Potentiation)> 30

Data from Marlo et al., Mol Pharmacol 2009 Mar;75(3):577-88.[1]

Experimental Protocols

Calcium Mobilization Assay for M1-M5 Receptor Activity

This protocol is a summary of the methodology used to determine the functional potency and selectivity of this compound.[1]

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human M1, M3, or M5 receptors, or human embryonic kidney (HEK) 293 cells stably expressing human M2 or M4 receptors with a co-expressed G-protein chimera (Gαqi5) to direct signaling through the phospholipase C pathway, are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to near confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with buffer. A solution containing this compound or vehicle is then added to the wells and incubated for a specified period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of an EC20 concentration of acetylcholine. Fluorescence is then monitored continuously to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to determine the EC50 for potentiation.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture CHO or HEK293 cells expressing M1-M5 plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with Fluo-4 AM plating->dye_loading compound_add Add this compound dye_loading->compound_add agonist_add Add Acetylcholine (EC20) compound_add->agonist_add readout Measure Ca2+ flux via fluorescence agonist_add->readout crc Generate Concentration-Response Curve readout->crc ec50 Calculate EC50 for Potentiation crc->ec50

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq M1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine ACh->M1 Binds VU0029767 This compound VU0029767->M1 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates

Caption: M1 receptor signaling pathway potentiated by this compound.

References

Optimizing (E/Z)-VU0029767 Dosage for Behavioral Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific published data available for "(E/Z)-VU0029767." The following troubleshooting guides, FAQs, and protocols have been compiled based on publicly available information for other M1 positive allosteric modulators (PAMs). This information should be used as a general guideline. Researchers must conduct their own dose-response studies and optimization for the specific compound, animal model, and behavioral paradigm being used.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during behavioral experiments with M1 PAMs.

Problem Possible Cause Suggested Solution
Compound Precipitation in Vehicle Poor solubility of the compound in the chosen vehicle.- Attempt sonication or gentle heating to aid dissolution.- Test alternative vehicles such as 20% β-cyclodextrin or 10% Tween 80.[1][2] - Prepare fresh solutions for each experiment.
Unexpected Behavioral Outcomes (e.g., hyperactivity, sedation) - Dose may be too high or too low.- Off-target effects.- Intrinsic agonist activity of the PAM.- Conduct a thorough dose-response study to determine the optimal therapeutic window.- Review literature for known off-target effects of similar compounds.- Consider that some M1 PAMs with agonist activity can impair cognitive function at higher doses.[1][3]
Seizure Activity or Convulsions Excessive activation of M1 receptors, particularly with "ago-PAMs" (PAMs with intrinsic agonist activity).[1][2]- Immediately discontinue the experiment for the affected animal.- Significantly reduce the dose in subsequent experiments.- Consider using a PAM with no or low intrinsic agonist activity.[1][3]
Lack of Efficacy in Cognitive Tasks - Insufficient dosage.- Poor CNS penetration of the compound.[2] - Timing of administration relative to the behavioral task.- Increase the dose, being mindful of potential adverse effects.- Verify the brain-to-plasma ratio of your compound if possible.- Adjust the pre-treatment interval based on the compound's pharmacokinetics.
High Variability in Behavioral Data - Inconsistent compound administration.- Stress or other confounding factors in the experimental environment.- Ensure accurate and consistent dosing for all animals.- Habituate animals to the experimental procedures and environment to reduce stress.

Frequently Asked Questions (FAQs)

???+ question "What is the recommended starting dose for an M1 PAM in a behavioral experiment?" A starting dose should be determined based on in vitro potency and data from similar compounds. For example, the M1 PAM VU0453595 has been tested in a dose range of 0.3-10 mg/kg (p.o.) in rats for the novel object recognition task.[1] It is crucial to perform a dose-response study for your specific compound and behavioral assay.

???+ question "What is a suitable vehicle for administering this compound?" Commonly used vehicles for M1 PAMs in in vivo studies include 0.5% methylcellulose, 20% β-cyclodextrin, and 10% Tween 80.[1][2] The choice of vehicle will depend on the physicochemical properties of your specific compound. Solubility and stability tests in the selected vehicle are highly recommended.

???+ question "How should I store my stock solutions of this compound?" While specific stability data for this compound is unavailable, as a general practice, stock solutions of small molecules should be stored at -20°C or -80°C and protected from light. For working solutions, it is often best to prepare them fresh on the day of the experiment to avoid degradation.

???+ question "What are the potential side effects of M1 PAMs?" A key concern with some M1 PAMs, particularly those with intrinsic agonist activity (ago-PAMs), is the risk of inducing cholinergic adverse effects, including seizures or convulsions.[1][2][4] Other potential side effects could include gastrointestinal and cardiovascular issues.[5][6] M1 PAMs with little to no intrinsic agonist activity have been shown to have a better safety profile.[1][3][4]

???+ question "How can I be sure the observed behavioral effects are due to M1 receptor modulation?" To confirm that the effects of your compound are mediated by the M1 receptor, you can include control experiments using M1 receptor knockout animals or pre-treatment with a selective M1 receptor antagonist.

Experimental Protocols

Below are generalized protocols for common behavioral assays used to assess the cognitive-enhancing effects of M1 PAMs.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory in rodents.[7]

  • Habituation:

    • Habituate the animals to the testing arena (e.g., a 40 x 64 x 33 cm box) for 10 minutes for two consecutive days.[1]

  • Training (Acquisition) Phase:

    • Administer this compound or vehicle at a predetermined time before the training session (e.g., 90 minutes p.o.).[1]

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 10 minutes).

  • Testing (Retrieval) Phase:

    • After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).[1]

    • Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)).

Prepulse Inhibition (PPI) of Startle

PPI is a measure of sensorimotor gating, which is often deficient in neuropsychiatric disorders.[8][9]

  • Acclimation:

    • Place the animal in the startle chamber and allow it to acclimate for a few minutes with background white noise.

  • Testing Session:

    • Administer this compound or vehicle at a specific time before the test.

    • The session consists of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 71, 77, or 81 dB) precedes the strong pulse.[8]

      • No-stimulus trials: Only background noise is present.

    • Measure the startle response (whole-body flinch) for each trial.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity: (%PPI = 100 - [(startle response on prepulse-pulse trials / startle response on pulse-alone trials) x 100]).

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.[10][11]

  • Habituation/Pre-training:

    • Habituate the mice to the MWM apparatus and, if using injections, to the injection procedure for three days.[10]

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle before each daily training session.

    • The mouse is placed in a circular pool of opaque water and must find a hidden escape platform using distal spatial cues.

    • Conduct multiple trials per day, starting the mouse from different locations.

    • Record the time it takes for the mouse to find the platform (escape latency).

  • Probe Trial (Day after last acquisition day):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Data Presentation

Table 1: Summary of In Vivo Data for Select M1 PAMs (for reference only)

CompoundAnimal ModelBehavioral AssayDose RangeAdministration RouteVehicleKey FindingReference
VU0453595 RatNovel Object Recognition0.3-10 mg/kgp.o.20% β-cyclodextrinImproved novel object recognition.[1]
MK-7622 MouseSeizure Assessment1-100 mg/kgi.p.10% Tween 80Induced behavioral convulsions.[1]
VU0486846 RatNovel Object Recognition3 mg/kgi.p.Not SpecifiedDose-dependently enhanced recognition memory.[3]
PQCA RatNovel Object RecognitionNot SpecifiedNot SpecifiedNot SpecifiedAttenuated scopolamine-induced deficit.[12]
PF-06767832 RatMorris Water MazeNot SpecifiedNot SpecifiedNot SpecifiedReversed scopolamine-induced deficits.[5][6]

Visualizations

M1 Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (Endogenous Ligand) ACh->M1R binds to orthosteric site PAM This compound (PAM) PAM->M1R binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca->Cellular_Response PKC->Cellular_Response Experimental_Workflow A Compound Preparation This compound in vehicle C Drug Administration (i.p. or p.o.) A->C B Animal Habituation (to environment & procedures) B->C D Behavioral Testing (e.g., NOR, PPI, MWM) C->D E Data Collection (Automated tracking or manual scoring) D->E F Data Analysis (Statistical comparison) E->F G Interpretation of Results F->G Troubleshooting_Tree Start Unexpected Experimental Outcome Q1 Is there seizure activity? Start->Q1 A1_Yes Reduce Dose Significantly Consider ago-PAM properties Q1->A1_Yes Yes Q2 Is there a lack of efficacy? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase Dose Verify CNS Penetration Adjust pre-treatment time Q2->A2_Yes Yes Q3 Is there high data variability? Q2->Q3 No End Proceed with Optimized Protocol A2_Yes->End A3_Yes Refine Dosing Procedure Enhance Habituation Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Note: Information regarding the specific compound (E/Z)-VU0029767 is not publicly available at this time. Therefore, this guide provides a comprehensive framework for troubleshooting precipitation issues with a hypothetical hydrophobic compound, referred to as "Compound X," which can be adapted for your specific molecule of interest.

Precipitation of a test compound in cell culture media is a common challenge that can significantly impact experimental reproducibility and lead to inaccurate results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify the cause of precipitation and find a suitable solution.

Frequently Asked Questions (FAQs)

Q1: Why did my compound ("Compound X") precipitate immediately after I added it to the cell culture medium?

Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium.[1] This is especially common with hydrophobic compounds that have poor aqueous solubility.

Q2: My "Compound X" solution looked fine initially, but I observed precipitation after a few hours of incubation. What could be the reason?

Delayed precipitation can be caused by several factors:

  • Temperature Shifts: Changes in temperature between your workbench and the 37°C incubator can affect compound solubility.

  • pH Changes: The CO2 environment in an incubator can alter the pH of the media, which may reduce the solubility of pH-sensitive compounds.

  • Interactions with Media Components: Over time, your compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[2]

  • Media Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of your compound.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

While the tolerance can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. It is crucial to perform a vehicle control experiment to ensure the chosen DMSO concentration does not affect cell viability or the experimental endpoint.

Q4: Can I use a solvent other than DMSO to dissolve "Compound X"?

Yes, other solvents like ethanol, or co-solvents such as glycerin, PEG400, or non-ionic surfactants like Tween 80 can be used.[2] However, it is essential to test the solubility of your compound in these alternative solvents and to determine the maximum non-toxic concentration for your specific cell line.

Troubleshooting Guides

Issue 1: Immediate Precipitation of "Compound X" Upon Addition to Media

This is a common issue arising from the poor aqueous solubility of a hydrophobic compound.

Troubleshooting Workflow

start Immediate Precipitation Observed check_stock Check Stock Solution (Is it fully dissolved?) start->check_stock check_stock->start No, redissolve warm_media Use Pre-warmed (37°C) Media check_stock->warm_media Yes slow_addition Add Compound Stock Slowly (Dropwise while vortexing) warm_media->slow_addition serial_dilution Perform Serial Dilution in Media slow_addition->serial_dilution lower_conc Lower Final Concentration serial_dilution->lower_conc solubility_test Determine Max Soluble Concentration (See Protocol 1) lower_conc->solubility_test resolution Precipitation Resolved solubility_test->resolution

Caption: Workflow for troubleshooting immediate compound precipitation.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of "Compound X" in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocol 1).[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Incomplete Dissolution of Stock The compound may not be fully dissolved in the initial DMSO stock.Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming.
Issue 2: "Compound X" Precipitates Over Time in the Incubator

This form of precipitation can be more challenging to diagnose as it may not be immediately apparent.

Troubleshooting Workflow

start Delayed Precipitation Observed check_evaporation Check for Media Evaporation start->check_evaporation check_temp Minimize Temperature Fluctuations check_evaporation->check_temp check_ph Ensure Proper Media Buffering for CO2 check_temp->check_ph media_stability Test Compound Stability in Media (See Protocol 2) check_ph->media_stability reduce_serum Reduce Serum Concentration (if possible) media_stability->reduce_serum resolution Precipitation Resolved reduce_serum->resolution

Caption: Workflow for troubleshooting delayed compound precipitation.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including "Compound X," potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
pH Shift The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2]Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Serum Proteins Hydrophobic compounds can bind to proteins in fetal bovine serum (FBS), but in some cases, this can also lead to precipitation.Test the solubility of "Compound X" in serum-free media versus serum-containing media. If solubility is better in serum-free media, consider reducing the serum concentration or using a serum-free formulation if your cell line allows.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of "Compound X"

Objective: To determine the highest concentration of "Compound X" that remains soluble in your specific cell culture medium.

Materials:

  • High-concentration stock solution of "Compound X" in 100% DMSO (e.g., 10 mM).

  • Complete cell culture medium (pre-warmed to 37°C).

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Pipettes and sterile tips.

  • Vortex mixer.

  • Incubator (37°C, 5% CO2).

  • Microscope.

Procedure:

  • Prepare a serial dilution of the compound in your cell culture medium:

    • Start by preparing the highest desired concentration. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).

    • Gently vortex immediately after adding the stock.

    • Perform 2-fold serial dilutions from this highest concentration.

  • Incubate: Incubate the dilutions at 37°C and 5% CO2.

  • Observe for Precipitation:

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[2]

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Protocol 2: Assessing the Stability of "Compound X" in Cell Culture Medium

Objective: To determine if "Compound X" precipitates over time due to interactions with media components.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare solutions of "Compound X" at your desired working concentration and a higher concentration in pre-warmed complete cell culture medium.

  • Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Periodically observe the solutions for any signs of precipitation as described in Protocol 1.

Signaling Pathway Considerations

While the specific signaling pathway for this compound is unknown, many small molecule inhibitors target key cellular signaling pathways involved in cell proliferation, survival, and differentiation. A common example is the MAPK/ERK pathway. Understanding the target pathway of your compound is crucial for interpreting experimental results.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Should you identify the target of your compound, a similar diagram can be constructed to visualize its mechanism of action and guide your experimental design.

References

Minimizing non-specific binding of (E/Z)-VU0029767 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Minimizing Non-Specific Binding in Assays

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is (E/Z)-VU0029767 and what is its biological target?

Currently, there is no publicly available information to definitively identify the specific biological target or the mechanism of action for the compound designated as this compound. "E/Z" in the nomenclature refers to the stereochemistry around a double bond within the molecule, indicating the presence of geometric isomers. Without further information on its molecular structure and biological activity, providing specific guidance on its signaling pathway is not possible.

Q2: Why am I observing high non-specific binding with this compound in my assay?

High non-specific binding is a common challenge with small molecules in various biochemical and cell-based assays. This can be attributed to several factors, including but not limited to:

  • Physicochemical Properties of the Compound: Molecules with high lipophilicity (hydrophobicity) have a tendency to interact non-specifically with plastic surfaces (e.g., microplates), membranes, and proteins.

  • Assay Conditions: Suboptimal buffer composition (e.g., pH, ionic strength), insufficient blocking, or the absence of detergents can promote non-specific interactions.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may lead to promiscuous, non-specific inhibition or interaction with various proteins and surfaces.

Troubleshooting Guide: Step-by-Step Mitigation of Non-Specific Binding

This guide provides a systematic approach to identifying and minimizing non-specific binding of this compound in your experiments.

Step 1: Assess Non-Specific Binding with Proper Controls

Before optimizing your assay, it is crucial to quantify the extent of non-specific binding.

Experimental Protocol: Control Experiments for Non-Specific Binding

  • No-Target Control:

    • Set up your assay in the absence of the intended biological target (e.g., protein, enzyme).

    • Include all other assay components, including this compound at the desired concentration.

    • Any signal detected in this control can be attributed to non-specific binding to the assay components or the plate surface.

  • Vehicle Control:

    • Run the assay with the vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.

    • This will help determine the background signal from the vehicle itself.

Step 2: Optimize Assay Buffer Composition

Modifying your buffer components can significantly reduce non-specific interactions.

Table 1: Buffer Optimization Strategies

ParameterRecommended ActionRationale
Blocking Agents Add Bovine Serum Albumin (BSA) or Casein to your buffer.These proteins will coat the surfaces of the assay plate and other components, reducing the sites available for non-specific binding of the test compound.
Detergents Include a non-ionic detergent such as Tween-20 or Triton X-100.Detergents help to solubilize hydrophobic compounds and disrupt non-specific hydrophobic interactions.
Ionic Strength Increase the salt concentration (e.g., NaCl).Higher ionic strength can reduce non-specific electrostatic interactions.
pH Test a range of pH values around the physiological pH (7.4).The charge of both the compound and the target can be influenced by pH, affecting both specific and non-specific binding.

Experimental Protocol: Buffer Optimization

  • Prepare a matrix of assay buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%) and Tween-20 (e.g., 0.01%, 0.05%, 0.1%).

  • Test these buffers in your "No-Target Control" experiment to identify the condition that yields the lowest background signal.

  • Once the optimal blocking and detergent concentrations are determined, perform a salt titration (e.g., 50 mM, 150 mM, 300 mM NaCl) to further minimize non-specific binding.

Step 3: Evaluate and Mitigate Compound Aggregation

Small molecule aggregation can be a significant source of non-specific activity.

Troubleshooting Workflow for Compound Aggregation

Caption: A workflow to diagnose and mitigate compound aggregation.

Signaling Pathways and Experimental Workflows

Due to the lack of specific information on the biological target of this compound, a detailed signaling pathway cannot be provided at this time. However, a general experimental workflow for characterizing a novel compound and addressing non-specific binding is presented below.

General Experimental Workflow

G A Primary Screen Hit This compound B Confirm Activity and Purity A->B C Assess Non-Specific Binding (No-Target Controls) B->C D Optimize Assay Conditions (Buffer, Detergents, etc.) C->D E Dose-Response Analysis D->E F Orthogonal Assays (Different Assay Format) E->F G Target Identification Studies F->G H Mechanism of Action Studies G->H

Caption: A general workflow for hit validation and characterization.

This technical support guide provides a foundational framework for addressing non-specific binding issues that may be encountered with this compound. As more information about this compound becomes available, more specific recommendations and detailed protocols will be developed.

Technical Support Center: M5 Negative Allosteric Modulators (NAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments involving M5 Negative Allosteric Modulators (NAMs) that exhibit a long half-life.

Frequently Asked Questions (FAQs)

Q1: What is an M5 negative allosteric modulator (NAM) and how does it work?

An M5 NAM is a molecule that binds to a site on the M5 muscarinic acetylcholine receptor (M5 mAChR) that is different from the binding site of the natural ligand, acetylcholine (ACh). This is known as an allosteric site.[1][2] By binding to this site, the NAM changes the receptor's shape in a way that reduces the affinity or efficacy of acetylcholine, thus inhibiting the receptor's activity.[1][2] M5 receptors are Gq-coupled, meaning their activation typically leads to the mobilization of intracellular calcium.[1] A NAM will decrease this signaling response.[2][3][4]

M5_Signaling_Pathway cluster_ligands M5_Receptor M5 Receptor Gq Gq Protein M5_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ACh Acetylcholine (ACh) ACh->M5_Receptor Binds Orthosteric Site M5_NAM M5 NAM M5_NAM->M5_Receptor Binds Allosteric Site Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Response Ca_release->Cell_Response

Caption: M5 NAMs inhibit Gq-coupled signaling by binding to an allosteric site. (Max-width: 760px)

Q2: Why is the long half-life of an M5 NAM a significant concern in experimental design?

A long half-life (t½) means the compound is cleared slowly from the system, which poses several challenges:

  • Compound Accumulation: With repeated dosing, the NAM can accumulate, potentially leading to exaggerated pharmacological effects or unforeseen toxicity.[5]

  • Prolonged Washout Periods: Designing studies with crossover or washout phases becomes difficult, as a very long time is needed to ensure the drug is eliminated before the next treatment phase.[6]

  • Difficulty in Managing Adverse Effects: If adverse effects occur, they will be prolonged because the compound remains in the body for an extended period.[5]

  • Misinterpretation of Data: In in vitro assays, insufficient washout can lead to compound carryover, confounding the results of subsequent experiments. In in vivo studies, it complicates the correlation between pharmacokinetics (PK) and pharmacodynamics (PD).

Q3: What is a sufficient washout period for an M5 NAM with a long half-life?

A general rule of thumb is that it takes approximately 5 half-lives for a drug to be cleared to about 97% from the system. For a compound with a very long half-life, this period can be substantial. For example, the M5 NAM ML375 has a reported half-life of 80 hours in rats.[7]

  • Calculation: 5 x 80 hours = 400 hours (or ~17 days).

Therefore, a washout period of over two weeks would be necessary in a crossover study in rats. The required duration should always be confirmed by direct pharmacokinetic measurements. A shorter half-life is often desirable for repeated dosing studies.[8]

Troubleshooting Guides

Problem 1: I am seeing inconsistent results or high baseline inhibition in my in vitro cell-based assays.

This issue is often caused by incomplete washout of a long-acting NAM from previous experiments, leading to compound carryover. The NAM may have slow dissociation kinetics from the M5 receptor.

Troubleshooting Steps:

  • Validate Washout Procedure: Confirm that your washing protocol is sufficient to remove the compound. This can be done by treating cells with the NAM, performing the washout, and then running a functional assay to ensure the response has returned to baseline.

  • Increase Wash Steps: Increase the number and volume of washes between compound incubations.

  • Extend Incubation with Fresh Media: After the initial washes, incubate the cells in fresh, compound-free media for an extended period (e.g., several hours or overnight, depending on dissociation kinetics) to allow the NAM to dissociate from the receptors.

  • Use Parallel Plate Design: Instead of sequential additions to the same plate, use separate plates for different treatment conditions to avoid any possibility of carryover.

Washout_Workflow start Start: Cell Plate with Baseline Activity Measured add_nam Incubate with Long Half-Life M5 NAM start->add_nam wash Perform Standard Washout Protocol (e.g., 3x with buffer) add_nam->wash measure1 Measure Functional Response (e.g., Ca²⁺ flux) wash->measure1 decision Does Response Return to Baseline? measure1->decision success Success: Protocol Validated decision->success Yes fail Failure: Carryover Detected decision->fail No troubleshoot Troubleshooting Steps: - Increase wash volume/number - Add extended incubation in fresh media - Re-evaluate kinetics fail->troubleshoot

Caption: Experimental workflow for validating an in vitro washout protocol. (Max-width: 760px)

Problem 2: I am observing prolonged or unexpected phenotypes in vivo, even after stopping treatment.

This is a classic sign of a long-acting compound. The extended half-life means the pharmacological effect persists long after the last dose. It could also indicate potential off-target effects that become more pronounced with compound accumulation.[9]

Troubleshooting Steps:

InVivo_Troubleshooting start Observation: Prolonged/Unexpected In Vivo Phenotype check_pk Conduct Pharmacokinetic (PK) Study: Measure plasma and brain concentrations over time start->check_pk pk_confirms Does PK data confirm slow clearance and long half-life? check_pk->pk_confirms on_target Hypothesis: Prolonged On-Target Effect Action: Correlate phenotype duration with drug exposure (PK/PD modeling) pk_confirms->on_target Yes re_evaluate Re-evaluate Data: Consider alternative mechanisms or unexpected metabolite activity pk_confirms->re_evaluate No off_target_screen Hypothesis: Off-Target Effect Action: Perform broad off-target screening (e.g., CEREP panel) on_target->off_target_screen If phenotype is unexpected for M5 adjust_design Adjust Experimental Design: - Reduce dosing frequency - Lower the dose - Implement a longer washout period on_target->adjust_design

Caption: Decision tree for troubleshooting prolonged in vivo effects. (Max-width: 760px)

Data Presentation

The pharmacokinetic properties of M5 NAMs can vary significantly between species. Below is a summary for the well-characterized M5 NAM, ML375.

Table 1: Pharmacokinetic Parameters of ML375

Species Dose (mg/kg) Route Half-Life (t½) Clearance (CLp) (mL/min/kg)
Rat (Sprague-Dawley) 1 IV 80 hr 2.5
Monkey (Cynomolgus) 1 IV 10 hr 3.0

Data sourced from Gentry et al., 2013.[7]

Experimental Protocols

Protocol 1: In Vitro Washout Validation Assay

Objective: To determine if a standard washing procedure is sufficient to remove a test M5 NAM and return receptor activity to baseline.

Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human M5 receptor in a 96-well plate suitable for a calcium mobilization assay.

  • Baseline Measurement: Measure the baseline response to an EC₂₀ concentration of a standard agonist (e.g., Acetylcholine).

  • NAM Incubation: Wash the cells and then incubate one set of wells with a high concentration (e.g., 10x IC₅₀) of the M5 NAM for a relevant duration (e.g., 30-60 minutes). Incubate control wells with vehicle.

  • Washout Procedure: Perform the designated washout protocol on all wells. This typically involves 3-5 washes with a warm assay buffer.

  • Recovery Incubation (Optional but Recommended): Incubate the washed plates in fresh, compound-free media for varying periods (e.g., 1 hr, 4 hrs, 24 hrs) to assess time-dependent dissociation.

  • Final Measurement: After the washout (and any recovery incubation), challenge the cells again with the same EC₂₀ concentration of the agonist used in step 2.

  • Analysis: Compare the agonist response in the NAM-treated wells to the vehicle-treated wells. A full return to the vehicle response level indicates a successful washout.

Protocol 2: Kinetic Radioligand Dissociation Assay

Objective: To determine the dissociation rate (k_off) of the M5 NAM, which informs its target residence time.

Methodology:

  • Membrane Preparation: Use membranes prepared from cells stably expressing the M5 receptor.[10]

  • Association: Incubate the cell membranes with a radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and the test M5 NAM to allow the formation of the Receptor-Radioligand-NAM complex.[7][10]

  • Initiate Dissociation: Initiate dissociation of the radioligand by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., 10 µM atropine).[10] This prevents the re-binding of any dissociated [³H]-NMS.

  • Time-Course Measurement: At various time points, terminate the reaction by rapid filtration through GF/B filter plates to separate bound from free radioligand.[10]

  • Quantification: Quantify the amount of bound radioligand at each time point using a scintillation counter.

  • Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be the negative of the dissociation rate constant (k_off). A slower dissociation rate (smaller k_off) indicates a longer residence time of the NAM at the allosteric site.[11] This experiment should be run in parallel with a control group without the NAM to observe the effect of the NAM on the dissociation of the orthosteric ligand.[7]

References

Technical Support Center: Enhancing Oral Bioavailability of VU0029767 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of VU0029767 analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of our VU0029767 analog?

A1: Poor oral bioavailability is often a result of several factors that can be broadly categorized under the Biopharmaceutics Classification System (BCS). These factors include:

  • Poor Aqueous Solubility (BCS Class II and IV): The compound may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Intestinal Permeability (BCS Class III and IV): The compound may not efficiently cross the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestine or liver before it reaches systemic circulation.[4]

To identify the specific cause for your analog, a thorough biopharmaceutical characterization is recommended.

Q2: What initial steps can we take to assess the oral bioavailability of our compound?

A2: A standard approach involves a combination of in vitro and in vivo studies:

  • In Vitro Permeability Assays: Using Caco-2 cell monolayers to predict intestinal permeability.[5]

  • In Vitro Metabolic Stability Assays: Using liver microsomes to estimate the extent of first-pass metabolism.[5]

  • In Vivo Pharmacokinetic Studies: Administering the compound to animal models (e.g., rats, mice) via both oral (PO) and intravenous (IV) routes to determine key pharmacokinetic parameters and calculate absolute oral bioavailability.

Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound?

A3: Several formulation and chemical modification strategies can be employed:

  • Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanosizing can enhance dissolution rate.[3][6][7][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[7][8]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[9]

  • Prodrug Approach: Chemically modifying the molecule to a more soluble or permeable form (prodrug) that converts back to the active drug in the body.[10][11][12][13][14]

  • Co-crystallization: Forming a crystalline structure with a coformer to enhance solubility and dissolution properties.[6]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing

  • Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize Solid-State Properties: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous. Crystalline forms often have lower solubility.

    • Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution.[3][6][7]

    • Formulation Development:

      • Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) to enhance wettability and dissolution.[7]

      • Lipid-Based Formulations: For lipophilic compounds, formulate as a self-emulsifying drug delivery system (SEDDS) to improve solubilization.[9]

Issue 2: High First-Pass Metabolism Suspected

  • Possible Cause: The compound is rapidly metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes).[4]

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Incubate the compound with intestinal and liver microsomes to identify the primary sites of metabolism and the specific enzymes involved.

    • Prodrug Strategy: Design a prodrug that masks the metabolic site. The prodrug moiety can be cleaved later to release the active compound.[11][13]

    • Co-administration with Inhibitors: In preclinical studies, co-administering with a known inhibitor of the metabolizing enzyme (e.g., piperine for CYP3A4) can help confirm the extent of first-pass metabolism.[15]

Issue 3: Poor Permeability Across Intestinal Epithelium

  • Possible Cause: The compound has unfavorable physicochemical properties (e.g., high polarity, large size) for passive diffusion or is a substrate for efflux transporters (e.g., P-glycoprotein).

  • Troubleshooting Steps:

    • Caco-2 Permeability Assay with Efflux Inhibitors: Conduct a bidirectional Caco-2 assay with and without a P-glycoprotein inhibitor (e.g., verapamil) to determine if the compound is an efflux substrate.

    • Chemical Modification:

      • Increase Lipophilicity: Modify the structure to increase its lipophilicity, which can enhance passive diffusion.

      • Prodrugs Targeting Transporters: Design prodrugs that are recognized by uptake transporters in the intestine, such as peptide transporters (PepT1).[12][13]

Data Presentation

Table 1: Pharmacokinetic Parameters of a Hypothetical VU0029767 Analog in Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Oral Bioavailability (%)
Aqueous Suspension 1050 ± 152.0 ± 0.5250 ± 75< 5
Micronized Suspension 10150 ± 401.5 ± 0.5900 ± 20015
Solid Dispersion 10400 ± 901.0 ± 0.32500 ± 50042
Lipid-Based Formulation 10600 ± 1200.8 ± 0.23600 ± 65060

Table 2: In Vitro Permeability of a Hypothetical VU0029767 Analog

Assay ConditionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral 0.5 ± 0.18.2
Basolateral to Apical 4.1 ± 0.8
With Efflux Inhibitor 2.5 ± 0.41.1

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion Formulation

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone K30, hydroxypropyl methylcellulose).

  • Solvent Selection: Identify a common solvent in which both the VU0029767 analog and the polymer are soluble (e.g., methanol, acetone).

  • Preparation:

    • Dissolve the drug and the polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

    • Dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization:

    • Analyze the solid dispersion using PXRD to confirm the amorphous nature of the drug.

    • Perform in vitro dissolution studies to compare the release profile with the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the drug dissolved in a suitable vehicle (e.g., saline with 5% DMSO) at a dose of 1 mg/kg via the tail vein.

    • Oral (PO) Group: Administer the formulated drug (e.g., aqueous suspension, solid dispersion) at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16]

  • Plasma Analysis: Separate the plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Biopharmaceutical Characterization cluster_strategy Strategy Selection cluster_evaluation Evaluation cluster_outcome Outcome problem Poor Oral Bioavailability of VU0029767 Analog solubility Solubility Assessment problem->solubility permeability Caco-2 Permeability problem->permeability metabolism Microsomal Stability problem->metabolism formulation Formulation Approaches (e.g., Solid Dispersion, SEDDS) solubility->formulation chemical_mod Chemical Modification (e.g., Prodrug) permeability->chemical_mod metabolism->chemical_mod invitro In Vitro Dissolution formulation->invitro invivo In Vivo PK Studies chemical_mod->invivo invitro->invivo outcome Improved Oral Bioavailability invivo->outcome

Caption: Experimental workflow for addressing poor oral bioavailability.

signaling_pathway drug_oral Oral Administration of VU0029767 Analog dissolution Dissolution in GI Fluids drug_oral->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailable Drug) portal_vein->systemic_circulation Bypass liver->systemic_circulation Metabolites logical_relationship cluster_strategies Improvement Strategies bioavailability Oral Bioavailability solubility Solubility bioavailability->solubility permeability Permeability bioavailability->permeability metabolism First-Pass Metabolism bioavailability->metabolism formulation_strat Formulation Strategies formulation_strat->solubility prodrug_strat Prodrug Strategies prodrug_strat->permeability prodrug_strat->metabolism

References

Validation & Comparative

A Comparative Analysis of (E/Z)-VU0029767 and ML375 in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two allosteric modulators, (E/Z)-VU0029767 and ML375, which target different muscarinic acetylcholine receptors and have shown potential in preclinical models of addiction. This document summarizes their mechanisms of action, presents available experimental data on their efficacy, and outlines the methodologies used in key studies.

Introduction

Substance use disorders represent a significant global health challenge, driving the search for novel therapeutic strategies. The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), has emerged as a promising target for modulating the neurobiological circuits underlying addiction. This guide focuses on two distinct allosteric modulators:

  • This compound: A selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).

  • ML375: A selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR).

By targeting different receptor subtypes with opposing modulatory actions, these compounds offer distinct approaches to attenuating addiction-related behaviors. This comparison aims to provide an objective overview of their performance in preclinical addiction models based on available scientific literature.

Mechanism of Action and Signaling Pathways

This compound and ML375 exert their effects by binding to allosteric sites on their respective receptor targets, thereby modulating the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).

This compound is a positive allosteric modulator of the M1 receptor. M1 receptors are Gq-coupled and are highly expressed in cortical and limbic brain regions critical for reward and cognition, including the prefrontal cortex and nucleus accumbens[1]. As a PAM, VU0029767 enhances the signaling of the M1 receptor in the presence of acetylcholine. This potentiation of M1 receptor activity is thought to modulate downstream signaling cascades that can counteract the neuroadaptations associated with chronic drug use. Specifically, M1 receptor activation can influence corticostriatal glutamatergic signaling and modulate the activity of medium spiny neurons in the nucleus accumbens, key players in the brain's reward system[1].

ML375 , in contrast, is a negative allosteric modulator of the M5 receptor. M5 receptors are also Gq-coupled but have a more restricted expression pattern, being notably present on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta[2][3]. The VTA is a crucial component of the mesolimbic dopamine system, which is central to the reinforcing effects of drugs of abuse. By acting as a NAM, ML375 reduces the activity of M5 receptors, thereby decreasing the excitatory cholinergic drive onto VTA dopamine neurons. This is hypothesized to lead to a reduction in dopamine release in the nucleus accumbens, a common neurochemical event underlying the rewarding effects of many addictive substances[3].

Signaling Pathway Diagrams

M1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq M1R->Gq Activates VU0029767 This compound (M1 PAM) VU0029767->M1R Enhances ACh Binding/Efficacy PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Modulation Modulation of Glutamatergic Signaling & Striatal Neuron Activity Ca_PKC->Modulation Outcome Reduced Drug Reinforcement Modulation->Outcome

M1 Receptor Signaling Pathway Modulation by this compound.

M5_Signaling_Pathway cluster_presynaptic Cholinergic Neuron cluster_dopaminergic Dopaminergic Neuron (VTA) ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gq M5R->Gq Activates ML375 ML375 (M5 NAM) ML375->M5R Inhibits ACh Efficacy PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC DA_Release ↓ Dopamine Release in Nucleus Accumbens Ca_PKC->DA_Release Leads to

M5 Receptor Signaling Pathway Modulation by ML375.

Performance in Preclinical Addiction Models: A Comparative Overview

Direct comparative studies of this compound and ML375 in the same addiction paradigms are limited in the currently available literature. Therefore, this section presents a summary of their individual performance in various preclinical models of addiction to different substances.

CompoundTargetModulator TypeSubstance of AbuseKey Findings in Preclinical Models
This compound M1 mAChRPositive Allosteric Modulator (PAM)Alcohol, CocaineReduced operant alcohol self-administration on a fixed ratio schedule[4]. In studies with other M1 agonists/PAMs, decreased cocaine self-administration and cocaine-induced dopamine and glutamate outflow in the nucleus accumbens were observed[1].
ML375 M5 mAChRNegative Allosteric Modulator (NAM)Cocaine, Opioids (Oxycodone, Remifentanil), AlcoholAttenuated cocaine self-administration[5]. Reduced the reinforcing effects of oxycodone and remifentanil in self-administration paradigms and attenuated cue-induced reinstatement of oxycodone seeking[6]. Decreased alcohol drinking and seeking behaviors[7].

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are summaries of common experimental protocols used to evaluate the efficacy of compounds like this compound and ML375 in addiction models.

Drug Self-Administration

This is a widely used operant conditioning paradigm to model drug-taking behavior in animals.

Objective: To assess the reinforcing properties of a drug and the motivation of an animal to work for its administration.

General Procedure:

  • Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter (e.g., in the jugular vein) to allow for direct drug infusion.

  • Training: Animals are placed in an operant chamber equipped with levers or nose-poke holes. Responding on an "active" lever results in the infusion of a drug, often paired with a sensory cue (e.g., a light and/or tone). Responding on an "inactive" lever has no consequence.

  • Schedules of Reinforcement:

    • Fixed Ratio (FR): The animal receives a drug infusion after a fixed number of responses on the active lever (e.g., FR1, FR3, FR5). This schedule is used to measure the rate of drug intake.

    • Progressive Ratio (PR): The number of responses required to receive each subsequent infusion increases progressively. The "breakpoint" (the highest number of responses an animal is willing to make for a single infusion) is used as a measure of the motivational strength of the drug.

  • Pharmacological Testing: Once stable responding is established, the test compound (e.g., this compound or ML375) is administered prior to the self-administration session to evaluate its effect on drug intake or motivation.

Self_Administration_Workflow Surgery Catheter Implantation Training Operant Training (Lever Press for Drug Infusion) Surgery->Training Stabilization Stable Self-Administration (FR or PR Schedule) Training->Stabilization Treatment Pre-treatment with This compound or ML375 Stabilization->Treatment Testing Self-Administration Session Treatment->Testing Data Measure: Drug Infusions / Breakpoint Testing->Data

Workflow for a Drug Self-Administration Experiment.
Cue-Induced Reinstatement

This model is used to study relapse behavior, a core feature of addiction.

Objective: To assess the ability of drug-associated cues to trigger drug-seeking behavior after a period of abstinence.

General Procedure:

  • Self-Administration Training: Animals are trained to self-administer a drug paired with cues, as described above.

  • Extinction: Following training, the drug is no longer available. Responding on the active lever results in the presentation of the cues but no drug infusion. This continues until the animal's responding on the active lever significantly decreases.

  • Reinstatement Test: After extinction, the animal is placed back in the operant chamber. The test compound is administered, and then the drug-associated cues are presented non-contingently or contingent on a lever press (without drug delivery). An increase in responding on the previously active lever is considered reinstatement of drug-seeking behavior.

Reinstatement_Workflow Training Drug Self-Administration with Cue Pairing Extinction Extinction Phase (No Drug, Cue Only or No Cue) Training->Extinction Treatment Pre-treatment with This compound or ML375 Extinction->Treatment Reinstatement Reinstatement Test (Presentation of Cues) Treatment->Reinstatement Data Measure: Lever Presses Reinstatement->Data

Workflow for a Cue-Induced Reinstatement Experiment.

Discussion and Future Directions

The available preclinical data suggests that both positive allosteric modulation of M1 receptors and negative allosteric modulation of M5 receptors hold promise as therapeutic strategies for addiction.

  • ML375 (M5 NAM): The more extensive research on ML375 demonstrates its efficacy in reducing the rewarding and motivational aspects of a broad range of abused substances, including opioids, stimulants, and alcohol. Its mechanism of action, by dampening the excitability of VTA dopamine neurons, provides a clear rationale for its effects. The lack of impact on the analgesic properties of opioids is a particularly significant finding, suggesting a potential separation of abuse liability from therapeutic effects[6].

  • This compound (M1 PAM): The data for M1 PAMs, including this compound, in addiction is still emerging but shows potential, particularly for alcohol and cocaine. The proposed mechanism involves the modulation of corticostriatal circuitry, which is known to be dysregulated in addiction and is crucial for cognitive control over behavior. This suggests that M1 PAMs might not only reduce the rewarding effects of drugs but could also enhance cognitive functions that are often impaired in individuals with substance use disorders.

Comparative Insights and Gaps in Knowledge:

A direct, head-to-head comparison of this compound and ML375 in the same preclinical addiction models is a critical next step to fully understand their relative therapeutic potential. Such studies would clarify which modulator is more effective for specific substances of abuse and at different stages of the addiction cycle (e.g., acquisition, maintenance, relapse).

Future research should also focus on:

  • Investigating the effects of these compounds on other addiction-related behaviors, such as impulsivity and compulsivity.

  • Exploring potential synergistic effects of combining M1 PAMs and M5 NAMs.

  • Conducting more detailed neurochemical studies to elucidate the precise downstream effects of these modulators on various neurotransmitter systems beyond dopamine.

  • Evaluating the long-term efficacy and safety of these compounds in chronic administration paradigms.

References

Validating Muscarinic M5 Receptor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the compound (E/Z)-VU0029767: Initial assessment of the topic suggested an analysis of the M5 muscarinic acetylcholine receptor (mAChR) selectivity of this compound. However, based on the available scientific literature, this compound is characterized as an allosteric enhancer of M1 muscarinic receptors[1]. Its primary activity is to modulate M1 receptor function by increasing the affinity of agonists[1]. There is no substantial evidence to suggest that it acts as a selective antagonist for the M5 receptor.

This guide will therefore focus on genuine M5 selective antagonists, providing a comparative analysis of their performance and the experimental methods used to validate their selectivity. The development of such selective antagonists is a significant area of research, as the M5 receptor is implicated in various physiological processes, particularly in the central nervous system where it modulates dopamine release[2][3]. The lack of highly selective M5 ligands has historically hindered the elucidation of its specific functions[3][4].

Comparative Analysis of M5 Selective Antagonists

Recent advancements have led to the discovery of potent and selective M5 antagonists. This section compares two such compounds: VU6019650 , an orthosteric antagonist, and ML375 , a negative allosteric modulator (NAM).

CompoundTarget SiteHuman M5 IC50 (nM)Selectivity vs. M1 (fold)Selectivity vs. M2 (fold)Selectivity vs. M3 (fold)Selectivity vs. M4 (fold)Reference
VU6019650 Orthosteric36>100>100>100>100[5][6]
ML375 Allosteric790 (rM5)Inactive at hM1-M4Inactive at hM1-M4Inactive at hM1-M4Inactive at hM1-M4[7]

Note: Data for ML375 is shown for the rat M5 receptor (rM5) and its inactivity at human M1-M4 receptors.

Experimental Protocols for Validating M5 Selectivity

The validation of M5 selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype and are used to assess selectivity across the M1-M5 receptors.

  • Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.

    • [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.

    • Test compounds (e.g., VU6019650).

    • Non-specific binding control (e.g., atropine at a high concentration).

    • Binding buffer.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Selectivity Determination: The selectivity is determined by comparing the Ki values of the test compound across the five receptor subtypes. A higher fold-selectivity indicates a greater preference for the target receptor.

2. Functional Assays (Calcium Mobilization)

Functional assays measure the cellular response to receptor activation or inhibition, providing insights into the compound's efficacy. The M5 receptor typically couples to Gq/11 G-proteins, leading to an increase in intracellular calcium upon activation[4].

  • Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced cellular responses.

  • Materials:

    • CHO (Chinese Hamster Ovary) cell lines stably expressing individual human M1-M5 receptors.

    • A muscarinic agonist (e.g., acetylcholine, carbachol).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • Test antagonist.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to grow overnight.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC80 concentration).

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a kinetic plate reader.

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response, and an IC50 value is calculated.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b_start Prepare M1-M5 Receptor Membranes b_incubate Incubate with [3H]-NMS and Test Compound b_start->b_incubate b_filter Separate Bound/ Unbound Ligand b_incubate->b_filter b_quantify Quantify Radioactivity b_filter->b_quantify b_analyze Calculate Ki and Selectivity b_quantify->b_analyze f_start Plate M1-M5 Expressing Cells f_load Load with Calcium Dye f_start->f_load f_incubate Pre-incubate with Test Antagonist f_load->f_incubate f_stimulate Stimulate with Agonist (ACh) f_incubate->f_stimulate f_measure Measure Fluorescence (Calcium Flux) f_stimulate->f_measure f_analyze Calculate IC50 and Selectivity f_measure->f_analyze M5_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates ACh Acetylcholine (ACh) ACh->M5 Activates Antagonist M5 Antagonist (e.g., VU6019650) Antagonist->M5 Blocks

References

Comparative Analysis of (E/Z)-VU0029767 Cross-reactivity with Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selectivity profile of the M1 positive allosteric modulator (E/Z)-VU0029767 compared to other muscarinic ligands.

This guide provides a detailed comparison of the cross-reactivity of the M1 positive allosteric modulator (PAM), this compound, with other muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this compound. For comparative purposes, data for well-characterized, non-selective and subtype-selective muscarinic ligands are also included.

Executive Summary

This compound is a positive allosteric modulator of the M1 muscarinic receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive processes.[1][2] As with any receptor modulator, understanding its selectivity profile is paramount for predicting its therapeutic window and potential side effects. This guide summarizes the available data on the cross-reactivity of this compound with M2, M3, M4, and M5 receptors and provides a comparative framework using established muscarinic ligands.

Comparative Selectivity Profiles

The following table summarizes the functional potency and binding affinity of this compound and other key muscarinic ligands across the five muscarinic receptor subtypes. This compound demonstrates significant selectivity for the M1 receptor, with minimal potentiation observed at other subtypes.

CompoundM1M2M3M4M5
This compound (EC50, µM) 2.5>30>30>30>30
Pirenzepine (Ki, nM) 1569027043140
AF-DX 116 (Ki, nM) 4509313004502100
4-DAMP (Ki, nM) 1.3130.41.61.0
Oxotremorine M (Ki, nM) 194.6123.114

EC50 values for this compound represent the concentration of the compound that produces 50% of the maximal potentiation of the acetylcholine response. Ki values for comparator compounds represent the equilibrium dissociation constant for binding to the receptor.

Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of receptor modulation.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm M1/M3/M5 M1/M3/M5 Receptor Gq Gq/11 M1/M3/M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: M1/M3/M5 Gq-coupled signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gi_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm M2/M4 M2/M4 Receptor Gi Gi/o M2/M4->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits G_beta_gamma Gβγ Gi->G_beta_gamma cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Activation G_beta_gamma->GIRK

Caption: M2/M4 Gi-coupled signaling pathway.

Experimental Protocols

The data presented in this guide were generated using standard in vitro pharmacological assays. The following are detailed descriptions of the key experimental methodologies.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the receptor of interest, in the presence of varying concentrations of the unlabeled test compound.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing muscarinic receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [3H]-NMS) and test compound prepare_membranes->incubate separate Separate bound from free radioligand by filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine Ki values quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared.

  • Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to binding affinity constants (Ki) using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like M1, M3, and M5, a common functional assay is the measurement of intracellular calcium mobilization.

Protocol:

  • Cell Plating: CHO cells stably expressing the M1, M3, or M5 receptor are plated in a 96-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound, this compound, is added to the wells at various concentrations, followed by the addition of a sub-maximal concentration of the endogenous agonist, acetylcholine (ACh).

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal potentiation of the acetylcholine response (EC50).

Conclusion

The data presented in this guide demonstrate that this compound is a potent and selective positive allosteric modulator of the M1 muscarinic receptor. Its minimal activity at other muscarinic receptor subtypes suggests a favorable selectivity profile, which is a desirable characteristic for a therapeutic candidate targeting M1-mediated cognitive enhancement. The provided experimental protocols and signaling pathway diagrams offer a comprehensive resource for researchers working with this and other muscarinic receptor ligands.

References

A Comparative Review of the Pharmacokinetic Profiles of Preclinical M5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic properties of two prominent M5 Negative Allosteric Modulators (NAMs), ML375 and VU0488130 (ML381), supported by experimental data to guide preclinical research and development.

The M5 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including addiction and schizophrenia. The development of selective M5 negative allosteric modulators (NAMs) represents a key strategy for modulating the activity of this receptor. A critical aspect of the preclinical development of these NAMs is the thorough characterization of their pharmacokinetic (PK) profiles to ensure adequate drug exposure at the target site. This guide provides a comparative analysis of the PK profiles of two well-characterized M5 NAMs, ML375 and VU0488130 (ML381), based on available preclinical data.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for ML375 and VU0488130 in rats and cynomolgus monkeys. These preclinical species are commonly used to assess the disposition of novel drug candidates.

ParameterML375VU0488130 (ML381)Species
Clearance (CLp) 2.5 mL/min/kg (IV)-Rat (Sprague-Dawley)
3.0 mL/min/kg (IV)-Cynomolgus Monkey
Half-Life (t1/2) 80 hr (IV)-Rat (Sprague-Dawley)
10 hr (IV)-Cynomolgus Monkey
Oral Bioavailability (%F) 80%-Rat (Sprague-Dawley)
Max. Plasma Concentration (Cmax) 1.4 µM (oral)-Rat (Sprague-Dawley)
Time to Cmax (Tmax) 7 hr (oral)-Rat (Sprague-Dawley)
Brain Penetration (Brain:Plasma Ratio) 1.8 (oral)CNS-penetrantRat
Unbound Brain to Unbound Plasma Ratio (Kp,uu) 0.2-Rat

Data for VU0488130 (ML381) is limited in the public domain, with reports primarily describing it as a CNS-penetrant M5-orthosteric antagonist with an acceptable DMPK profile for in vitro and electrophysiology studies.[1] Specific quantitative PK parameters were not found in the reviewed literature.

Signaling Pathway of M5 Muscarinic Acetylcholine Receptor

M5_Signaling_Pathway ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response M5_NAM M5 NAM (e.g., ML375) M5_NAM->M5R Inhibits

M5 receptor signaling cascade and point of intervention for M5 NAMs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments cited in the characterization of M5 NAMs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for determining the pharmacokinetic profile of a small molecule M5 NAM, such as ML375, in rats.

1. Animal Models:

  • Male Sprague-Dawley rats are typically used. Animals are acclimatized for at least one week before the experiment with ad libitum access to food and water. For oral dosing studies, animals are often fasted overnight.

2. Compound Formulation and Administration:

  • Intravenous (IV) Administration: The M5 NAM is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to achieve the desired concentration for a low-volume bolus injection via the tail vein.

  • Oral (PO) Administration: The compound is formulated as a suspension or solution in a vehicle like 0.5% methylcellulose and administered via oral gavage.

3. Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected from each animal at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel or through sparse sampling from different animals at each time point.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma and Brain Tissue Preparation:

  • Plasma: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

  • Brain Tissue: For brain penetration studies, animals are euthanized at specific time points after dosing. The brains are rapidly excised, rinsed with cold saline, blotted dry, and weighed. Brain tissue is then homogenized in a suitable buffer.

5. Bioanalytical Method for Quantification:

  • The concentration of the M5 NAM in plasma and brain homogenate is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

    • Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analyte and an internal standard from the biological matrix.

    • Chromatography: The extracted samples are injected onto a reverse-phase HPLC column (e.g., a C18 column) for separation.

    • Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability.

Experimental Workflow Diagram

PK_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_prep Animal Preparation (e.g., Rat) dosing Compound Administration (IV or Oral) animal_prep->dosing sampling Serial Blood/Tissue Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep tissue_hom Brain Tissue Homogenization sampling->tissue_hom extraction Analyte Extraction plasma_prep->extraction tissue_hom->extraction lcms LC-MS/MS Quantification extraction->lcms pk_modeling Pharmacokinetic Modeling lcms->pk_modeling pk_parameters PK Parameters (Cmax, t1/2, AUC, %F, etc.) pk_modeling->pk_parameters

References

A Comparative Guide to the Efficacy of Novel M5 Negative Allosteric Modulators Versus Traditional Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of recently developed M5-selective negative allosteric modulators (NAMs) against traditional, non-selective muscarinic antagonists. While the initial query referenced "(E/Z)-VU0029767," publicly available scientific literature identifies VU0029767 as a positive allosteric modulator of the M1 muscarinic receptor. Therefore, this guide will focus on a comparison of well-characterized, potent, and selective M5 NAMs, namely ML375 and VU6008667 , with established non-selective muscarinic antagonists such as atropine , scopolamine , pirenzepine , and darifenacin .

Data Presentation: Quantitative Comparison of Antagonist Efficacy

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of novel M5 NAMs and traditional muscarinic antagonists across the five muscarinic receptor subtypes (M1-M5). This data facilitates a direct comparison of their potency and selectivity.

CompoundM1 (h)M2 (h)M3 (h)M4 (h)M5 (h)M5 (r)Data Type
Novel M5 NAMs
ML375 (VU0483253)>30 µM>30 µM>30 µM>30 µM300 nM790 nMIC50[1][2]
VU6008667>10 µM>10 µM>10 µM>10 µM1.2 µM1.6 µMIC50[3]
Traditional Antagonists
Atropine2.22 nM4.32 nM4.16 nM2.38 nM3.39 nM-IC50[4]
Darifenacin8.2 (pKi)7.4 (pKi)9.1 (pKi)7.3 (pKi)8.0 (pKi)-pKi[5]
PirenzepineHigh AffinityLow AffinityLow AffinityLow AffinityIntermediate Affinity-Affinity[6][7]
Scopolamine------Non-selective

h: human, r: rat. pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the M5 muscarinic receptor.

Materials:

  • Cell membranes prepared from CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtype.

  • Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS).

  • Assay Buffer: 20 mM HEPES, pH 7.4.

  • Non-specific binding control: 1 µM atropine.

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]NMS (at a concentration around its Kd, e.g., 0.1-0.4 nM), and varying concentrations of the test compound. For determining non-specific binding, a saturating concentration of atropine (1 µM) is used instead of the test compound. The total assay volume is brought up with assay buffer.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from free radioligand. The filters are pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl) to remove any unbound radioligand.[8]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail. The radioactivity, representing the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays: Calcium Mobilization

Functional assays measure the biological response following receptor activation or inhibition. For Gq-coupled receptors like M5, a common method is to measure changes in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human M5 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., DPBS).

  • M5 receptor agonist (e.g., acetylcholine).

  • Test antagonist at various concentrations.

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the M5-expressing CHO-K1 cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for a specified time (e.g., 1 hour) at room temperature, protected from light, to allow the dye to enter the cells.

  • Washing: Wash the cells with assay buffer to remove any extracellular dye.

  • Antagonist Incubation: Add different concentrations of the test antagonist to the wells and incubate for a period to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. The instrument adds a specific concentration of an M5 agonist (e.g., acetylcholine) to the wells while simultaneously measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The antagonist's effect is measured by its ability to reduce the agonist-induced calcium signal. The IC50 value is the concentration of the antagonist that causes a 50% inhibition of the maximum agonist response.

Mandatory Visualization

M5 Muscarinic Receptor Signaling Pathway

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

M5_Signaling_Pathway ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq Gq/11 Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response Ca_cyto->Response Modulates activity PKC->Response Phosphorylates targets

M5 receptor signaling cascade via the Gq/11 pathway.
Experimental Workflow for Determining Antagonist Affinity

The following diagram illustrates a generalized workflow for determining the binding affinity of an antagonist using a radioligand binding assay.

Antagonist_Affinity_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes (Expressing M5 Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Antagonist Prepare_Membranes->Incubate Filter Separate Bound/Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End: Determine Affinity Analyze->End

Workflow for radioligand binding assay to determine antagonist affinity.

References

In Vivo Comparison: Short-Acting vs. Long-Acting M5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed on dopamine neurons within the ventral tegmental area and substantia nigra, has emerged as a critical target for neuropsychiatric disorders, particularly substance use disorder. Negative allosteric modulators (NAMs) of the M5 receptor offer a promising therapeutic strategy by dampening dopamine release in the brain's reward circuitry. The pharmacokinetic profile of these NAMs is a critical determinant of their utility in preclinical research and eventual clinical application. This guide provides an objective, data-driven comparison of representative short-acting and long-acting M5 NAMs, focusing on their in vivo performance and the experimental protocols used for their evaluation.

M5 Receptor Signaling Pathway

The M5 receptor is coupled to the Gq/11 family of G-proteins.[1][2] Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] Concurrently, DAG and the elevated Ca2+ levels synergistically activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and modulation of neuronal excitability.[3][4]

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gαq/11 M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Ca_Ion->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates

Caption: Canonical Gq-coupled signaling pathway of the M5 muscarinic receptor.

Comparative Data of Representative M5 NAMs

Direct in vivo comparisons have been facilitated by the development of tool compounds with distinct pharmacokinetic profiles. ML375 serves as a potent, long-acting M5 NAM, while VU6008667 was specifically developed as a short-acting counterpart for studies requiring rapid clearance.[5][6]

ParameterLong-Acting M5 NAM (ML375)Short-Acting M5 NAM (VU6008667)
Potency (IC50) hM5: 300 nM, rM5: 790 nM[7]Equipotent to ML375[6]
Selectivity Inactive at M1-M4 receptors[7]High selectivity vs M1-M4[6]
Pharmacokinetics (Rat)
Elimination Half-Life (t½) ~80 hours [5][7]~2.3 hours [6]
Oral Bioavailability (%F) 80%[7]Data not specified
CNS Penetration Brain-penetrant[7]High CNS penetration[6]
Key In Vivo Applications Attenuates established cocaine, alcohol, and opioid self-administration.[8][9][10]Blocks acquisition of opioid self-administration; attenuates cue-induced reinstatement.[10]
Primary Advantage Suitable for studies requiring sustained target engagement over long periods.Ideal for studies with tight temporal control, such as acquisition or reinstatement paradigms.[5][6]
Primary Disadvantage Excessively long half-life is problematic for reinstatement models requiring washout periods.[5]Shorter duration of action may require different dosing strategies for chronic studies.

Experimental Protocols

The in vivo efficacy of M5 NAMs is commonly assessed using rodent models of substance abuse, such as intravenous self-administration and cue-induced reinstatement.

This paradigm assesses the reinforcing properties of an abused drug and the ability of a test compound (e.g., an M5 NAM) to reduce drug-taking behavior.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.[10]

  • Catheter Implantation: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein, which is passed subcutaneously to an exit port on the animal's back.

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a drug infusion pump connected to the catheter, and associated cue lights and tones.

  • Acquisition Phase: Rats learn to self-administer a drug (e.g., oxycodone, cocaine) by pressing the "active" lever, which results in a drug infusion and presentation of drug-paired cues (light/tone).[8][10] Presses on the "inactive" lever have no consequence. Sessions are typically 2 hours daily.

  • Testing Phase (Fixed or Progressive Ratio):

    • Fixed Ratio (FR): A fixed number of lever presses is required for each infusion. This schedule is used to assess ongoing drug-taking behavior.

    • Progressive Ratio (PR): The number of presses required for each subsequent infusion increases systematically. The "breakpoint" (the final ratio completed) serves as a measure of the motivation to obtain the drug.[8][9]

  • Compound Administration: The M5 NAM (e.g., ML375 or VU6008667) or vehicle is administered via intraperitoneal (i.p.) injection at a specified time before the session begins.[7][10] The effect of the NAM is measured by the reduction in active lever presses or the breakpoint compared to vehicle-treated animals.

This model mimics relapse in humans, where exposure to drug-associated cues can trigger drug-seeking behavior after a period of abstinence.

Methodology:

  • Acquisition & Extinction: Following the acquisition of drug self-administration, rats undergo extinction training. During these sessions, active lever presses no longer result in drug infusion or cue presentation. Training continues until responding on the active lever is significantly reduced.

  • Reinstatement Test: After extinction criteria are met, rats are pre-treated with the M5 NAM or vehicle. They are then placed back in the operant chamber, and presses on the active lever now result in the presentation of the previously drug-paired cues (light/tone) but no drug infusion.

  • Measurement: A reinstatement of drug-seeking behavior is indicated by a significant increase in active lever pressing in the presence of the cues. The efficacy of the M5 NAM is determined by its ability to attenuate this cue-induced increase in lever pressing.[10]

InVivo_Workflow cluster_setup Phase 1: Model Preparation cluster_training Phase 2: Behavioral Training cluster_testing Phase 3: Compound Testing cluster_analysis Phase 4: Data Analysis Surgery Jugular Vein Catheterization Recovery Post-Surgical Recovery Period Surgery->Recovery Acquisition Drug Self-Administration Acquisition Training Recovery->Acquisition Extinction Extinction Training (for Reinstatement Model) Acquisition->Extinction Optional Path Pretreat Pre-treatment with M5 NAM or Vehicle Acquisition->Pretreat Test on Established Behavior Extinction->Pretreat Test on Reinstatement Behavior Behavioral Session (e.g., PR, Reinstatement) Pretreat->Behavior Collect Data Collection (Lever Presses, Breakpoint) Behavior->Collect Analyze Statistical Analysis (e.g., ANOVA, t-test) Collect->Analyze

References

A Head-to-Head Examination of M5 Negative Allosteric Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent Negative Allosteric Modulators (NAMs) targeting the M5 muscarinic acetylcholine receptor, a key player in neurological pathways associated with addiction and reward. While the requested compound, (E/Z)-VU0029767, is not described in the public scientific literature, this guide focuses on two well-characterized M5 NAMs: ML375 and its analog VU6008667 .

The muscarinic acetylcholine receptor subtype 5 (M5) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta.[1] This localization positions the M5 receptor as a critical modulator of dopamine release, a neurotransmitter central to reward, motivation, and addiction.[1] M5 receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium.[2][3] Negative allosteric modulators of M5 offer a therapeutic strategy to attenuate dopamine release and potentially treat substance use disorders.[4]

This guide presents a head-to-head comparison of ML375 and VU6008667, summarizing their in vitro and in vivo properties. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.

Comparative Data of M5 Negative Allosteric Modulators

The following tables summarize the key pharmacological and pharmacokinetic parameters of ML375 and VU6008667, providing a clear comparison of their performance.

Table 1: In Vitro Pharmacology of M5 NAMs

CompoundHuman M5 IC50 (nM)Rat M5 IC50 (nM)M1-M4 IC50 (µM)Reference
ML375300790>30[5]
VU600866712001600>10 (hM1-4)[6]

Table 2: In Vivo Pharmacokinetics of M5 NAMs in Rat

CompoundHalf-life (t1/2)CNS PenetrationRationale for DevelopmentReference
ML375~80 hoursHighFirst potent and selective M5 NAM for in vivo studies.[6]
VU6008667~2.3 hoursHighDeveloped as a shorter-acting analog of ML375 for specific in vivo paradigms (e.g., reinstatement studies).[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

M5_Signaling_Pathway ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R binds Gq11 Gq/11 M5R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Mobilization ER->Ca2 releases NAM M5 NAM (e.g., ML375, VU6008667) NAM->M5R binds allosterically (inhibits)

Caption: M5 receptor signaling pathway.

Experimental_Workflow cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Characterization HTS High-Throughput Screening (Calcium Mobilization Assay) Counterscreen Counterscreening (M1-M4, parental cells) HTS->Counterscreen CRC Concentration-Response Curves (IC50 determination) Counterscreen->CRC Mechanism Mechanism of Action (Radioligand Binding Assay) CRC->Mechanism PK Pharmacokinetics (e.g., half-life, CNS penetration) Mechanism->PK Lead Compound Efficacy In Vivo Efficacy Models (e.g., self-administration) PK->Efficacy

Caption: Experimental workflow for M5 NAM discovery.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of M5 NAMs.

Calcium Mobilization Assay for M5 NAMs

This assay is used to determine the potency of M5 NAMs by measuring their ability to inhibit the increase in intracellular calcium induced by an M5 agonist.

1. Cell Culture and Plating:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 receptor (e.g., CHO-K1/M5 from GenScript, Cat. No. M00186).[8]

  • Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and an appropriate selection antibiotic (e.g., 200 µg/ml Zeocin).[8]

  • Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

  • Incubate the plate for 60-90 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the M5 NAMs (e.g., ML375, VU6008667) and a fixed concentration of an M5 agonist (e.g., acetylcholine or carbachol, typically at an EC80 concentration).

  • Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR), add the M5 NAMs to the cell plate and incubate for a pre-determined time.

  • Add the M5 agonist to the wells and immediately begin measuring the fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

  • Calculate the percentage of inhibition of the agonist response by the NAM at each concentration.

  • Plot the percentage of inhibition against the logarithm of the NAM concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for M5 NAMs

This assay is used to determine if a compound binds to the orthosteric site or an allosteric site on the M5 receptor.

1. Membrane Preparation:

  • Culture CHO-K1/M5 cells to a high density.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a suitable binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • Radioligand: Use a radiolabeled antagonist that binds to the orthosteric site of the M5 receptor (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (M5 NAM).

  • For determining non-specific binding, use a high concentration of a known orthosteric antagonist (e.g., atropine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • If the M5 NAM competes with the radioligand for the orthosteric site, it will displace the radioligand in a concentration-dependent manner, allowing for the calculation of an IC50 and subsequently a Ki value.

  • If the M5 NAM binds to an allosteric site, it will not displace the orthosteric radioligand. In this case, the assay can be modified to assess the effect of the NAM on the dissociation rate of the radioligand to confirm an allosteric mechanism.[1]

References

Benchmarking Dual Dopamine-Serotonin Releasing Agents: A Comparative Analysis of PAL-287 and Novel Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, dual dopamine (DA) and serotonin (5-HT) releasing agents are emerging as a promising class of compounds for the treatment of various disorders, including stimulant addiction.[1] By modulating the levels of these key neurotransmitters in the synaptic cleft, these agents have the potential to offer therapeutic benefits while mitigating the abuse potential associated with traditional dopaminergic stimulants. This guide provides a comparative analysis of naphthylisopropylamine (PAL-287), a notable serotonin-norepinephrine-dopamine releasing agent (SNDRA), against two alpha-ethyltryptamine derivatives: α-Ethyltryptamine (AET) and 5-Chloro-α-methyltryptamine (PAL-542), which exhibit a more selective dual dopamine-serotonin releasing profile.[2][3][4]

Comparative Pharmacological Data

The in vitro potency of these compounds at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a critical determinant of their pharmacological profile and therapeutic potential. The half-maximal effective concentrations (EC50) for neurotransmitter release are summarized below.

CompoundDAT EC50 (nM)SERT EC50 (nM)NET EC50 (nM)
PAL-287 12.6[2]3.4[2]11.1[2]
α-Ethyltryptamine (AET) 232[3]23.2[3]640[3]
5-Chloro-α-methyltryptamine (PAL-542) 54[4]16[4]3,434[4]

Mechanism of Action: Dual Monoamine Release

The primary mechanism of action for these compounds involves their interaction with presynaptic monoamine transporters. Unlike reuptake inhibitors, which block the transporters, these releasing agents induce a conformational change in the transporters, causing them to reverse their direction of transport. This leads to the non-vesicular release of dopamine and serotonin from the presynaptic neuron into the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse Release SERT Serotonin Transporter (SERT) HT_synapse Serotonin SERT->HT_synapse Release VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle HT_vesicle Serotonin Vesicle VMAT2->HT_vesicle DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 HT_cyto Cytosolic Serotonin HT_cyto->VMAT2 Drug Dual Releasing Agent (e.g., PAL-287) Drug->DAT Induces Reverse Transport Drug->SERT Induces Reverse Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor HT_receptor Serotonin Receptors HT_synapse->HT_receptor

Signaling pathway of a dual dopamine-serotonin releasing agent.

Experimental Protocols

The following sections outline the methodologies for key in vitro assays used to characterize dual dopamine-serotonin releasing agents.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin) is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

2. Neurotransmitter Release Experiment:

  • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • After washing to remove excess radiolabel, the synaptosomes are incubated with varying concentrations of the test compound (e.g., PAL-287).

  • The amount of radiolabeled neurotransmitter released into the supernatant is quantified using liquid scintillation counting.

  • EC50 values are calculated from the concentration-response curves.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

1. Membrane Preparation:

  • Cell lines stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured and harvested.

  • The cells are lysed, and the cell membranes containing the transporters are isolated by centrifugation.

2. Competitive Binding Experiment:

  • The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).

  • Increasing concentrations of the test compound are added to compete for binding with the radioligand.

  • The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.

  • The amount of radioactivity retained on the filter is measured, and the inhibition constant (Ki) is calculated from the IC50 value.

cluster_workflow Experimental Workflow: Neurotransmitter Release Assay start Start homogenization Brain Tissue Homogenization start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolate Synaptosomes centrifugation->synaptosomes preloading Pre-load with Radiolabeled Neurotransmitter synaptosomes->preloading incubation Incubate with Test Compound preloading->incubation separation Separate Supernatant and Pellets incubation->separation quantification Quantify Radioactivity in Supernatant separation->quantification analysis Data Analysis (EC50 Calculation) quantification->analysis end End analysis->end

Workflow for a typical in vitro neurotransmitter release assay.

Discussion

The data presented highlight the distinct pharmacological profiles of PAL-287, AET, and PAL-542. PAL-287 demonstrates potent activity at all three monoamine transporters, classifying it as a non-selective SNDRA. In contrast, AET and PAL-542 exhibit a preference for the dopamine and serotonin transporters over the norepinephrine transporter, with PAL-542 showing particularly high selectivity.

This difference in selectivity has important implications for the therapeutic applications and potential side-effect profiles of these compounds. The potent norepinephrine-releasing activity of PAL-287 may contribute to cardiovascular side effects, while the more selective profiles of AET and PAL-542 could offer a more targeted therapeutic effect with a potentially improved safety margin. Animal studies have suggested that dual dopamine/serotonin releasers can reduce cocaine self-administration, indicating their potential as treatments for stimulant addiction.[2] The reduced abuse liability of these compounds compared to traditional stimulants is thought to be mediated by the serotonergic component, which can dampen the reinforcing effects of dopamine.[1]

Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential and safety of these and other dual dopamine-serotonin releasing agents for the treatment of CNS disorders. The experimental protocols described herein provide a foundation for the continued characterization and comparison of novel drug candidates in this class.

References

Safety Operating Guide

Navigating the Disposal of (E/Z)-VU0029767: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, the absence of a specific Safety Data Sheet (SDS) for a substance like (E/Z)-VU0029767 necessitates a cautious and systematic approach to its disposal. In such instances, treating the compound as potentially hazardous and adhering to institutional and regulatory guidelines is paramount. This guide provides the essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Immediate Safety Protocol: Treat as Hazardous

Given the lack of specific hazard data for this compound, it must be handled as a hazardous substance. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, when handling the compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for a research chemical without a dedicated SDS.

DisposalWorkflow cluster_start cluster_assess Step 1: Hazard Assessment cluster_characterize Step 2: Waste Characterization cluster_dispose Step 3: Disposal Execution cluster_end start Start: Disposal of this compound assess_sds Attempt to locate SDS or internal safety data start->assess_sds data_available Is comprehensive hazard data available? assess_sds->data_available treat_as_hazardous Assume hazardous properties: - Toxic - Flammable - Reactive - Corrosive data_available->treat_as_hazardous No characterize Characterize the waste stream: - Solid or liquid? - Halogenated? - Presence of heavy metals? data_available->characterize Yes treat_as_hazardous->characterize segregate Segregate waste based on characterization characterize->segregate ehs_consult Consult Institutional Environmental Health & Safety (EHS) segregate->ehs_consult package_label Package and label waste container according to EHS guidelines ehs_consult->package_label pickup Arrange for hazardous waste pickup package_label->pickup end End: Safe and Compliant Disposal pickup->end

Caption: Disposal decision workflow for this compound.

Step 1: Information Gathering and Hazard Identification

Data PointInformation to GatherRelevance to Disposal
Chemical Structure Obtain the full chemical structure.Predicts reactivity, solubility, and potential hazards.
Physical State Is it a solid, liquid, or gas?Determines appropriate container and handling procedures.
Solubility Determine solubility in water and common organic solvents.Informs potential for aqueous disposal (if non-hazardous) and cleaning procedures.
Reactivity Is it known to be unstable, pyrophoric, or water-reactive?Critical for segregation and preventing dangerous reactions in waste containers.
Toxicity Review any in-house toxicology data or data from structurally similar compounds.Determines if the waste is acutely toxic and requires special handling.
pH (for solutions) Measure the pH of any solutions containing the compound.Identifies corrosive waste.

Step 2: Waste Characterization and Segregation

Based on the information gathered, characterize the waste stream. In the absence of definitive data, it is safest to categorize it based on general chemical properties.

Waste CategoryDescriptionGeneral Disposal Procedure
Non-Halogenated Organic Solids Solid waste containing this compound without halogen atoms.Collect in a designated, sealed, and labeled container for solid hazardous waste.
Non-Halogenated Organic Liquids Liquid waste or solutions of this compound in non-halogenated solvents.Collect in a designated, sealed, and labeled container for non-halogenated liquid hazardous waste.
Halogenated Organic Waste Waste containing this compound with halogen atoms or dissolved in halogenated solvents.Collect in a designated, sealed, and labeled container for halogenated liquid hazardous waste.
Aqueous Waste Water-based solutions containing this compound.Unless proven to be non-hazardous, collect as hazardous aqueous waste. Do not dispose of down the drain.
Acutely Toxic Waste If there is any indication of high toxicity.Requires special labeling and segregation. Consult your institution's EHS immediately.

Important Note: Never mix different categories of chemical waste unless their compatibility is known and confirmed.[1][2] Mixing incompatible chemicals can lead to violent reactions, generation of toxic gases, or fire.

Step 3: Experimental Protocol for Disposal

The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of this compound. This protocol should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and local regulations.

1. Container Selection and Preparation:

  • Select a waste container that is in good condition, compatible with the chemical waste, and has a tight-fitting lid.[1][2]

  • For liquid waste, use a secondary container to prevent spills.

2. Waste Labeling:

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste".[1][3]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • An indication that the "Hazards Not Fully Known".

    • The date when waste was first added to the container.[5]

    • The name and contact information of the principal investigator and the laboratory location.

3. Waste Accumulation:

  • Carefully transfer the waste into the prepared container, ensuring it is kept closed at all times except when adding waste.[1]

  • Do not fill the container beyond 90% capacity to allow for expansion.

  • Store the waste container in a designated satellite accumulation area within the laboratory.[1]

  • Segregate the container from incompatible chemicals.[5]

4. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide them with all available information about the waste.

Disclaimer: This document provides general guidance. It is the responsibility of the researcher to be familiar with and adhere to all local, state, and federal regulations, as well as their institution's specific policies for hazardous waste management. Always consult with your institution's EHS department for specific disposal instructions.

References

Essential Safety & Operational Guidance for Handling (E/Z)-VU0029767

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for (E/Z)-VU0029767 in a research setting. Since a specific Safety Data Sheet (SDS) is not publicly available for this compound, these recommendations are based on best practices for handling novel or uncharacterized research chemicals of potential potency.[1][2][3] All laboratory personnel must be thoroughly trained in general chemical safety and the specific procedures outlined below before working with this compound.[4][5]

Immediate Safety Considerations:

Given that the toxicological properties of this compound are not well-defined, it is crucial to treat it as a potentially hazardous substance.[6] Primary routes of exposure to avoid are inhalation, skin and eye contact, and ingestion.[6] All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[6] An emergency eyewash and safety shower must be accessible.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional protection.[7][8]

Protection Type Specific PPE Rationale & Best Practices
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9] A face shield should be worn over glasses/goggles for splash hazards.[9][10][11]Protects against accidental splashes of solutions or airborne particles of the solid compound.
Body Protection Flame-resistant lab coat.[9]Protects skin and personal clothing from contamination.[11]
Hand Protection Double-gloving with nitrile gloves is recommended.[7] For extended contact or when handling larger quantities, consider a more robust glove like a Silver Shield under the outer nitrile glove.[9]Prevents direct skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[12][13]
Respiratory Protection Not typically required if all handling is performed within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine the appropriate respiratory protection (e.g., N95 respirator or higher).[6][11]Minimizes the risk of inhaling the compound.
Foot Protection Closed-toe shoes.[7][13]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weigh boat or creased weighing paper.

    • Handle the solid compound gently to avoid generating dust.

  • Dissolving the Compound:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered.

  • Post-Handling:

    • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Properly dispose of all contaminated consumables.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.[13]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[4]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste bag within the fume hood.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.[14]

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste.[4] After rinsing, the container label should be defaced before disposal as regular trash.[4]

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous waste.[4]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Verify Fume Hood Function prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area dissolve->decon waste Segregate Hazardous Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.